1,4-Dibenzylbenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
793-23-7 |
|---|---|
Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1,4-dibenzylbenzene |
InChI |
InChI=1S/C20H18/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI Key |
LTGXPINWZFIICV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 1,4-Dibenzylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characteristics of 1,4-Dibenzylbenzene (p-dibenzylbenzene). This symmetrical aromatic hydrocarbon is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[1] This document details its physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and analysis.
Core Properties and Characteristics
This compound is a stable organic compound with the molecular formula C₂₀H₁₈.[1] It consists of a central benzene ring substituted at the para positions with two benzyl groups.[1][2] This symmetrical structure influences its physical properties, such as its melting point and crystal packing.[3][4]
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | p-dibenzylbenzene, Benzene, 1,4-bis(phenylmethyl)- | [5] |
| CAS Number | 793-23-7 | [1][6] |
| Molecular Formula | C₂₀H₁₈ | [1][5][6] |
| Molecular Weight | 258.36 g/mol | [1][6][7] |
| Appearance | White crystalline solid | [8] |
| Melting Point | 87.5 °C | [1][7] |
| Boiling Point | ~336 - 387 °C (estimated) | [1][7] |
| Density | ~1.052 g/cm³ (estimate) | [1][7] |
| Solubility | Insoluble in water; soluble in organic solvents. | [1] |
| Flash Point | 182.5 °C | [1] |
| Vapor Pressure | 7.53 x 10⁻⁶ mmHg at 25°C | [1] |
Crystal Structure
The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The molecule lies on a crystallographic inversion center.[4]
| Crystal System Parameter | Value | Source |
| Crystal System | Orthorhombic | [3] |
| Space Group | Pbca | [3] |
| a | 10.090 (2) Å | [3] |
| b | 7.8736 (17) Å | [3] |
| c | 18.379 (4) Å | [3] |
| V | 1460.1 (6) ų | [3] |
| Z | 4 | [3] |
| Dihedral Angle | 88.39 (11)° (between phenyl and central benzene ring) | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral data based on published information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Source |
| ¹H NMR | ~7.19-7.32 | multiplet | Phenyl protons (10H) | [3] |
| ~7.13 | singlet | Central benzene protons (4H) | [3] | |
| ~2.97 | singlet | Methylene protons (-CH₂-) (4H) | [3] | |
| ¹³C NMR | 141.17 | C (quaternary, phenyl) | [3] | |
| 138.81 | C (quaternary, central benzene) | [3] | ||
| 128.95 | CH (phenyl) | [3] | ||
| 128.88 | CH (central benzene) | [3] | ||
| 128.41 | CH (phenyl) | [3] | ||
| 125.99 | CH (phenyl) | [3] | ||
| 41.49 | CH₂ (methylene) | [3] |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment | Source |
| 258 | High | Molecular Ion [M]⁺ | [5] |
| 167 | Base Peak | [M - C₇H₇]⁺ (loss of benzyl group) | [5] |
| 165 | High | [5] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| > 3000 | Aromatic C-H stretching |
| < 3000 | Aliphatic C-H stretching (from -CH₂-) |
| ~1600 | Aromatic C=C stretching |
| ~800-900 | C-H out-of-plane bending (indicative of 1,4-substitution) |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are representative and may require optimization based on specific laboratory conditions.
Synthesis via Friedel-Crafts Alkylation
The most common method for synthesizing this compound is through Friedel-Crafts alkylation of benzene with benzyl chloride, often using a Lewis acid catalyst like aluminum chloride.[1]
Materials:
-
Benzene
-
Benzyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or calcium chloride
Procedure:
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser is charged with benzene. The flask is cooled in an ice-water bath to maintain a low temperature.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the cooled benzene with continuous stirring. This step should be performed in a moisture-free environment to preserve catalyst activity.
-
Addition of Alkylating Agent: Benzyl chloride is added dropwise from the dropping funnel to the stirred mixture over 30-60 minutes. The temperature should be maintained below 10 °C to control the reaction rate and minimize side products.
-
Reaction: After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours, allowing it to slowly warm to room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup (Quenching): The reaction flask is cooled again in an ice bath. Ice-cold water is slowly and cautiously added to the mixture to quench the reaction and decompose the aluminum chloride complex. This must be done in a fume hood as HCl gas is evolved.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined.
-
Washing: The combined organic extracts are washed sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and then with brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by distillation under reduced pressure or recrystallization from a suitable solvent like ethanol to yield pure this compound.[3]
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-25 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).[9] The solution should be clear of any suspended particles; filtration through a small plug of glass wool into the NMR tube is recommended.[9]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).[5]
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[9] Chemical shifts are reported in ppm relative to the residual solvent peak.[5]
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Use a GC system coupled to a Mass Spectrometer. An example column would be a non-polar capillary column (e.g., DB-5ms).
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold for several minutes.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400) to detect the molecular ion and key fragments.
-
Source Temperature: ~230 °C.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: As this compound is a solid, it can be analyzed using Attenuated Total Reflectance (ATR) or by preparing a KBr pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.[7]
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample holder/ATR crystal.[7] Then, collect the sample spectrum. Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[7]
Visualizations
The following diagrams illustrate key processes and relationships involving this compound.
Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.
Caption: Logical relationship of this compound as a versatile chemical intermediate.
Safety and Handling
This compound is classified as very toxic to aquatic life with long-lasting effects.[10][11] Therefore, it should not be released into the environment.[10] Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety goggles and gloves.[8] Handling should be done in a well-ventilated area to avoid inhalation of any dust or vapors.[8]
Conclusion
This compound is a well-characterized aromatic hydrocarbon with significant utility as a building block in organic synthesis. Its symmetric structure provides distinct physical and spectroscopic properties that facilitate its identification. The Friedel-Crafts alkylation serves as a robust and accessible method for its preparation. This guide provides the core technical information required by researchers and professionals for the effective handling, analysis, and application of this compound in various fields of chemical and pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. theochem.mercer.edu [theochem.mercer.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. rsc.org [rsc.org]
- 11. This compound | C20H18 | CID 236047 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Synthesis of p-Dibenzylbenzene
Introduction
p-Dibenzylbenzene, systematically known as 1,4-dibenzylbenzene, is an aromatic hydrocarbon with the chemical formula C₂₀H₁₈.[1][2] Its structure consists of a central benzene ring substituted with two benzyl groups at the para positions (1 and 4 positions).[3][4] This symmetrical arrangement imparts specific physical and chemical properties that make it a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[4] It also serves as a precursor in the production of materials like flame retardants and is utilized in applications such as dielectric fluids for high-voltage transformers and capacitors.[5][6] This document provides a comprehensive overview of the structure, properties, and synthesis of p-dibenzylbenzene.
Chemical Structure and Properties
The foundational structure of p-dibenzylbenzene is a benzene ring where two hydrogen atoms on opposite sides of the molecule are replaced by benzyl groups (C₆H₅CH₂–).[3] The molecule has a center of symmetry, and the two terminal phenyl rings are twisted relative to the central benzene ring by approximately 88.39°.[6]
Physicochemical Properties
The key physical and chemical properties of p-dibenzylbenzene are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | p-dibenzylbenzene, 1,4-bis(phenylmethyl)benzene | [1][7] |
| CAS Number | 793-23-7 | [1][2] |
| Molecular Formula | C₂₀H₁₈ | [1][7] |
| Molecular Weight | 258.36 g/mol | [7][8] |
| Exact Mass | 258.140851 g/mol | [1][7] |
| Melting Point | 87.5 °C | [4] |
| Boiling Point | 387.1 °C (at 760 mmHg, estimate) | [2] |
| Flash Point | 182.5 °C | [4] |
| Density | 1.0524 g/cm³ (estimate) | [2] |
| Appearance | Colorless to pale yellow solid | [4] |
| Solubility | Insoluble in water; soluble in organic solvents | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of p-dibenzylbenzene. Available data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7]
| Spectrum Type | Description |
| ¹H NMR | In CDCl₃ (400 MHz), the following peaks are observed: δ 7.321-7.199 (m, 10H, phenyl protons), 7.133 (s, 4H, central benzene protons), 2.973 (s, 4H, methylene protons).[6] |
| ¹³C NMR | Spectra are available and can be used to identify the unique carbon environments in the molecule.[9] |
| Vapor Phase IR | Infrared spectroscopy data is available to characterize the vibrational modes of the molecule's functional groups.[8] |
| Mass Spectrometry | Mass spectra are available, typically obtained through Gas Chromatography-Mass Spectrometry (GC-MS).[7] |
Synthesis of p-Dibenzylbenzene
p-Dibenzylbenzene is commonly synthesized via Friedel-Crafts alkylation reactions. Below are detailed protocols for two established methods.
Experimental Protocol 1: Alkylation of Benzene
This method involves the alkylation of benzene with α,α′-dichloro-p-xylene using anhydrous ferric chloride as a catalyst.[6]
Materials:
-
Benzene (210 g, 2.7 mol)
-
α,α′-dichloro-p-xylene (28.9 g, 0.165 mol)
-
Anhydrous ferric chloride (0.24 g)
-
10% aqueous sodium carbonate solution
-
Anhydrous calcium chloride
-
500 ml flask with stirrer, thermometer, and reflux condenser
-
Separation funnel
Procedure:
-
To the 500 ml flask, add benzene, α,α′-dichloro-p-xylene, and anhydrous ferric chloride.
-
Stir the mixture for 2 hours, maintaining the temperature between 323–328 K (50–55 °C).
-
After the reaction period, cool the mixture and hydrolyze it with cold water.
-
Transfer the resulting two-phase mixture to a separation funnel and extract with 200 ml of benzene.
-
Combine the organic layers and wash with three 100-ml portions of 10% aqueous sodium carbonate solution.
-
Dry the organic layer over anhydrous calcium chloride and filter.
-
Remove the benzene solvent via distillation.
-
Distill the residue under reduced pressure (0.15 mmHg) to yield this compound (boiling point 431–434 K). The reported yield is 15.5 g (35%).
-
Crystals suitable for analysis can be obtained by slow evaporation from an ethanol solution.
Experimental Protocol 2: Reaction of Diphenylmethane and Benzyl Chloride
This protocol describes the synthesis from diphenylmethane and benzyl chloride using aluminum chloride as the catalyst.[10]
Materials:
-
Diphenylmethane (2500 g)
-
Aluminum chloride (40 g)
-
Benzyl chloride (600 g)
-
Reaction vessel with stirring capability
Procedure:
-
Add diphenylmethane and aluminum chloride to the reaction vessel.
-
Stir the mixture at room temperature for 2 hours.
-
While continuing to stir, add benzyl chloride to the mixture.
-
After the reaction is complete, deactivate the catalyst (e.g., by careful addition of water or a dilute acid).
-
Isolate the product via reduced pressure distillation to obtain a dibenzylbenzene isomer mixture.
Visualization of Synthesis Workflow
The following diagram illustrates the generalized workflow for the Friedel-Crafts synthesis of p-dibenzylbenzene.
Caption: Workflow for the synthesis of p-dibenzylbenzene via Friedel-Crafts alkylation.
Applications and Safety
Applications
p-Dibenzylbenzene is a versatile chemical intermediate. Its primary applications include:
-
Polymer Chemistry: Used as a monomer or building block in the synthesis of polymers and resins.[4]
-
Flame Retardants: Serves as an important precursor in the manufacture of flame-retardant materials.[6]
-
Dielectric Fluids: Employed in high-voltage applications, such as in transformers and capacitors, due to its high dielectric strength and thermal stability.[5]
-
Chemical Synthesis: Acts as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[4]
Safety and Hazard Information
According to the Globally Harmonized System (GHS) classification, this compound is considered hazardous to the aquatic environment.[1]
-
GHS Hazard Statements: H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long-lasting effects).[1]
-
Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container in accordance with local regulations).[1]
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed when handling this compound.
References
- 1. This compound | C20H18 | CID 236047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. Cas 793-23-7,this compound | lookchem [lookchem.com]
- 5. How to Choose the Right Dibenzylbenzene Product for Your Application - Yantai Jinfeng Fine Chemical Co., Ltd [jinzhengchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dibenzylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of 1,4-dibenzylbenzene derivatives. These compounds serve as important structural motifs in medicinal chemistry and materials science. This document details established synthetic protocols, thorough characterization methodologies, and explores their relevance in the context of drug development, particularly as potential Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be primarily achieved through two effective and versatile methods: Friedel-Crafts benzylation and Suzuki-Miyaura cross-coupling. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings.
Friedel-Crafts Benzylation
The Friedel-Crafts reaction is a classic method for the alkylation of aromatic rings. In the context of this compound synthesis, this involves the reaction of a benzene ring with a benzyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism. To achieve 1,4-disubstitution, the reaction conditions can be controlled, or a starting material that directs to the para position can be utilized.
A general workflow for a Friedel-Crafts benzylation is depicted below:
References
1,4-Dibenzylbenzene: A Versatile Scaffold in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibenzylbenzene is a symmetrical aromatic hydrocarbon featuring a central benzene ring substituted at the para positions with two benzyl groups.[1][2] Its robust structure and the reactivity of its constituent aromatic rings make it a valuable building block in various fields of organic synthesis, from polymer chemistry and materials science to medicinal chemistry. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility as a versatile scaffold for the development of novel molecules.
Physicochemical and Spectroscopic Properties
This compound is a white to pale yellow solid at room temperature.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈ | [3] |
| Molecular Weight | 258.36 g/mol | [3] |
| Melting Point | 87.5 °C | [2] |
| Boiling Point | 336.61 °C (estimated) | [2] |
| CAS Number | 793-23-7 | [3] |
The structural elucidation of this compound is supported by a range of spectroscopic techniques.
| Technique | Key Data |
| ¹H NMR | Due to the molecule's symmetry, the proton NMR spectrum is relatively simple, showing signals for the aromatic protons of the central and outer phenyl rings, as well as a characteristic singlet for the methylene bridge protons.[4] |
| ¹³C NMR | The carbon NMR spectrum displays distinct signals for the different carbon environments within the molecule, including the substituted and unsubstituted carbons of the aromatic rings and the methylene carbons.[4] |
| Mass Spectrometry | The mass spectrum exhibits a prominent molecular ion peak corresponding to the molecular weight of this compound.[4] |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for C-H stretching of the aromatic rings and the methylene groups, as well as bands corresponding to aromatic C=C stretching. |
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes, most notably Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling reactions.
Friedel-Crafts Alkylation
A primary method for synthesizing this compound is the Friedel-Crafts alkylation of benzene with a suitable benzylating agent in the presence of a Lewis acid catalyst.[5][6] A common approach involves the reaction of benzene with α,α'-dichloro-p-xylene.
Experimental Protocol: Friedel-Crafts Alkylation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add an excess of dry benzene.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring.[7]
-
Addition of Alkylating Agent: Dissolve α,α'-dichloro-p-xylene in dry benzene and add it dropwise to the stirred reaction mixture, maintaining a low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and hydrochloric acid. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
| Catalyst | Alkylating Agent | Solvent | Temperature | Yield | Reference |
| AlCl₃ | α,α'-dichloro-p-xylene | Benzene | 0 °C to RT | Moderate to Good | [5] |
| FeCl₃ | Benzyl Chloride | Benzene | RT | Good | [7] |
Suzuki-Miyaura Cross-Coupling
An alternative and often more versatile method for the synthesis of this compound and its derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This reaction typically involves the coupling of a di-halo-p-xylene derivative with a phenylboronic acid, or a 1,4-phenylenediboronic acid with a benzyl halide.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a Schlenk flask, combine 1,4-bis(bromomethyl)benzene, phenylboronic acid (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature | Yield | Reference |
| Pd(OAc)₂/Ligand | K₂CO₃ | DMF | 140 °C | Good | [9] |
| Pd/C | K₂CO₃ | Ethanol/Water | Reflux | High | [10] |
Applications in Organic Synthesis
The this compound core serves as a versatile platform for the construction of more complex molecules with applications in materials science and medicinal chemistry.
Polymer Chemistry
While direct polymerization of this compound is not common, its derivatives, particularly those with polymerizable groups, are of significant interest. For instance, 1,4-divinylbenzene, a structurally related monomer, is widely used as a cross-linking agent in the production of polymers like polystyrene.[11] The synthesis of linear, soluble polymers from 1,4-divinylbenzene can be achieved through controlled polymerization techniques such as living anionic polymerization or RAFT polymerization.[11] These polymers, possessing a backbone of repeating phenylene units, exhibit desirable thermal and mechanical properties and can be further functionalized for applications in organic electronics and sensor technology.[11]
| Polymerization Method | Initiator/Agent | Solvent | Temperature | Mn ( g/mol ) | PDI (Mw/Mn) |
| Living Anionic | sec-BuLi/t-BuOK | THF | -78 °C | 10,000 - 50,000 | < 1.1 |
| RAFT | AIBN/RAFT Agent | Toluene | 70 °C | 5,000 - 30,000 | < 1.2 |
Medicinal Chemistry
The dibenzylbenzene scaffold is present in a number of biologically active molecules, and its derivatives have been explored for their therapeutic potential. For example, bis(4-fluorobenzyl)trisulfide, a derivative of a natural product containing a dibenzyl core, has demonstrated potent anticancer activities by inhibiting microtubule polymerization.[12] While direct examples of this compound-based drugs are not widely reported, the structural motif is of interest in the design of kinase inhibitors and other therapeutic agents.
The development of kinase inhibitors often involves the creation of molecules that can fit into the ATP-binding pocket of the target kinase. The this compound scaffold can serve as a rigid core from which various functional groups can be appended to interact with specific residues within the kinase active site.
The design of such inhibitors often involves computational modeling to predict the binding affinity and selectivity of different derivatives. The 1,4-disubstituted pattern of dibenzylbenzene allows for the systematic variation of substituents to optimize these properties.
Conclusion
This compound is a fundamentally important building block in organic synthesis with a broad spectrum of potential applications. Its straightforward synthesis via established methods like Friedel-Crafts alkylation and Suzuki-Miyaura coupling, combined with its structural rigidity and potential for functionalization, makes it an attractive scaffold for the development of new polymers, materials, and therapeutic agents. Further exploration of its derivatives, particularly in the realm of medicinal chemistry, holds promise for the discovery of novel bioactive compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cas 793-23-7,this compound | lookchem [lookchem.com]
- 3. This compound | C20H18 | CID 236047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US2954412A - Process for the preparation of dibenzylbenzenes - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Research Applications of 1,4-Dibenzylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential research applications of 1,4-dibenzylbenzene. The content is tailored for researchers, scientists, and professionals in drug development, materials science, and polymer chemistry, offering detailed experimental protocols, quantitative data, and visualizations to facilitate further investigation and application of this versatile molecule.
Introduction to this compound
This compound, also known as p-dibenzylbenzene, is an aromatic hydrocarbon with the chemical formula C₂₀H₁₈.[1][2] Its structure consists of a central benzene ring substituted at the 1 and 4 positions with benzyl groups.[2] This symmetrical molecule serves as a valuable building block in organic synthesis due to its stable aromatic core and the reactivity of the benzylic positions.[3] Its derivatives have shown potential in a range of applications, from medicinal chemistry to materials science.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₈ | [1][2] |
| Molecular Weight | 258.36 g/mol | [1] |
| Melting Point | 87.5 °C | [3] |
| Boiling Point | 336.61 °C (estimated) | [3] |
| Density | 1.0524 g/cm³ (estimated) | [3] |
| Appearance | Colorless to pale yellow solid | [3] |
| Solubility | Insoluble in water, soluble in organic solvents | [3] |
Synthesis of this compound and Its Derivatives
The primary methods for synthesizing the this compound scaffold are Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling. These methods can also be adapted to produce a variety of derivatives.
Friedel-Crafts Alkylation/Acylation
A common and direct route to this compound is the Friedel-Crafts alkylation of benzene with a suitable benzylating agent.[3] A related and often more controllable approach involves a two-step Friedel-Crafts acylation followed by reduction.
Experimental Protocol: Two-Step Synthesis of this compound via Friedel-Crafts Acylation and Reduction
This protocol is adapted from established procedures for Friedel-Crafts acylation and subsequent ketone reduction.[4][5]
Step 1: Friedel-Crafts Acylation of Benzene with Phenylacetyl Chloride
-
Materials: Anhydrous aluminum chloride (AlCl₃), anhydrous benzene, phenylacetyl chloride, 1 M hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous benzene (used in excess as both reactant and solvent).
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
Slowly add phenylacetyl chloride (1.0 equivalent) dropwise to the suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4-bis(phenylacetyl)benzene.
-
Step 2: Clemmensen Reduction of 1,4-bis(phenylacetyl)benzene
-
Materials: Crude 1,4-bis(phenylacetyl)benzene, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid, toluene.
-
Procedure:
-
Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the solid with water.
-
To a round-bottom flask, add the crude 1,4-bis(phenylacetyl)benzene, amalgamated zinc, concentrated hydrochloric acid, and toluene.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from ethanol or by column chromatography.
-
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling provides a versatile method for synthesizing this compound derivatives by forming carbon-carbon bonds between an organoboron compound and an organic halide.[6]
Experimental Protocol: Synthesis of a this compound Derivative
This protocol is adapted from a general procedure for Suzuki-Miyaura cross-coupling of benzyl halides.[7]
-
Materials: 1,4-Phenylenediboronic acid, a substituted benzyl bromide (2.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃ or Cs₂CO₃, 3-4 equivalents), solvent (e.g., a mixture of toluene, ethanol, and water), and standard workup and purification reagents.
-
Procedure:
-
In a Schlenk flask, combine 1,4-phenylenediboronic acid (1.0 equivalent), the substituted benzyl bromide (2.2 equivalents), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Potential Research Applications
Drug Development and Medicinal Chemistry
The this compound scaffold can be explored as a core structure for the development of novel therapeutic agents. While direct biological activity of the parent molecule is not extensively documented, its derivatives hold potential, for instance, as anticancer agents.
Anticancer Potential:
Glucopyranosyl-conjugated benzyl derivatives have been synthesized and shown to inhibit the proliferation of colorectal cancer cells with potency comparable to the standard drug 5-fluorouracil, but with improved selectivity towards cancer cells.[8] One such derivative demonstrated an IC₅₀ of 4.56 µM against the HCT-116 cancer cell line, while showing significantly less toxicity to normal 293T cells (IC₅₀ > 80 µM).[8] This suggests that functionalizing the this compound core with sugar moieties could be a promising strategy for developing selective anticancer agents. The proposed mechanism involves enhanced uptake by cancer cells through glucose transporters (GLUTs) and subsequent induction of apoptosis.[8]
Table 2: Anticancer Activity of a Glucopyranosyl-Conjugated Benzyl Derivative
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)a | Reference |
| Benzyl Derivative 8d | HCT-116 (Colon Cancer) | 4.56 | > 17.5 | [8] |
| Benzyl Derivative 8d | 293T (Normal) | > 80 | - | [8] |
| 5-Fluorouracil | HCT-116 (Colon Cancer) | 3.85 | - | [8] |
| a SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) |
Kinase Inhibition:
Many kinase inhibitors feature a core aromatic scaffold. The this compound structure could serve as a template for designing new kinase inhibitors. For instance, derivatives of 4-methylbenzamide containing purine moieties have shown potent inhibitory activity against various cancer cell lines, with IC₅₀ values in the low micromolar range against cell lines such as K562 and HL-60.[1] While not direct derivatives of this compound, these findings suggest that incorporating appropriate pharmacophores onto the benzyl groups of this compound could lead to novel kinase inhibitors.
Polymer Chemistry
The rigid 1,4-disubstituted benzene core of this compound makes it an attractive monomer for the synthesis of high-performance polymers, such as aramids (aromatic polyamides). By functionalizing the benzyl groups with amines, a novel diamine monomer can be produced for polycondensation reactions.
Proposed Synthesis of a Novel Aramid:
A diamino-1,4-dibenzylbenzene monomer could be synthesized and subsequently polymerized with a diacid chloride, such as terephthaloyl chloride, to yield a novel aramid.
Table 3: Predicted Properties of a Hypothetical Aramid from Diamino-1,4-dibenzylbenzene
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Glass Transition Temp. (Tg) | 270-300 °C | The flexible benzyl groups are expected to lower Tg compared to fully rigid aramids like Kevlar (>370 °C), but the aromatic core will maintain high thermal stability.[9] |
| Decomposition Temp. (Td) | > 450 °C | The high aromatic content contributes to excellent thermal stability, similar to other high-performance aramids.[9] |
| Tensile Strength | 100-150 MPa (film) | Expected to be lower than rigid-rod aramids but still high, offering a good balance of strength and flexibility.[9] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMAc, NMP) | The non-linear structure introduced by the benzyl groups should disrupt chain packing and improve solubility compared to intractable aramids.[10] |
Materials Science
Flame Retardants:
Brominated aromatic compounds are effective flame retardants.[11] Bromination of the aromatic rings of this compound would yield a high molecular weight, thermally stable flame retardant. The performance of such a compound in a polymer matrix like polyethylene terephthalate (PET) is expected to be comparable to existing brominated flame retardants.
Table 4: Representative Flame Retardancy Data for PET Foams
| Formulation | LOI (%) | UL-94 Rating | Reference |
| Pure PET | 21.6 | Fails | [12] |
| PET + 12 wt% DBDPEa | 28.7 | V-2 | [12] |
| PET + 9 wt% ZDPb + 3 wt% DBDPE | 32.7 | V-0 | [12] |
| a Decabromodiphenylethane, a commercial brominated flame retardant. | |||
| b Zinc diethyl hypophosphite, a phosphorus-based flame retardant, showing synergistic effects. |
Liquid Crystals:
The rigid, linear core of 1,4-disubstituted benzenes is a common feature in liquid crystalline molecules (mesogens). While this compound itself is not liquid crystalline, appropriate functionalization of the terminal phenyl rings with long alkyl or alkoxy chains can induce mesophase behavior.
Agrochemicals
The benzyl group is a common pharmacophore in some herbicides.[4] For example, certain N-benzyl derivatives have been investigated as potential bleaching herbicides.[13] This suggests that the this compound scaffold could be a starting point for the synthesis of novel agrochemicals. Further research is needed to explore the structure-activity relationships of this compound derivatives in this area.
Conclusion
This compound is a versatile chemical scaffold with significant, yet largely underexplored, potential in various fields of research and development. Its straightforward synthesis and the possibility for diverse functionalization make it an attractive starting material for creating novel molecules with tailored properties. This guide has outlined key synthetic methodologies and highlighted promising applications in drug discovery, polymer chemistry, and materials science, providing a foundation for further scientific inquiry. The detailed protocols and compiled data are intended to serve as a practical resource for researchers aiming to unlock the full potential of this intriguing molecule.
References
- 1. This compound | C20H18 | CID 236047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of poly(p-phenylene vinylene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01063H [pubs.rsc.org]
- 7. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.ictp.csic.es [www2.ictp.csic.es]
- 11. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Isomerism in Dibenzylbenzene: A Technical Guide to Synthesis, Properties, and Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzylbenzene, a diarylmethane, exists as three structural isomers: 1,2-(ortho), 1,3-(meta), and 1,4-(para). The positional isomerism of the benzyl groups on the central benzene ring significantly influences the physicochemical properties of these compounds, impacting their applications in materials science and their potential as scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of dibenzylbenzene isomers. It presents a comparative analysis of their physical properties and explores their industrial applications and nascent role in drug discovery. Detailed experimental protocols and data are provided to serve as a valuable resource for researchers in these fields.
Introduction
Dibenzylbenzene isomers are aromatic hydrocarbons with the chemical formula C₂₀H₁₈. Their core structure consists of a central benzene ring to which two benzyl groups are attached. The arrangement of these benzyl groups as ortho, meta, or para dictates the molecule's symmetry, polarity, and intermolecular interactions, leading to distinct physical and chemical characteristics. These differences are critical for their application as high-performance fluids and as foundational structures in the synthesis of more complex molecules.
Synthesis and Purification of Dibenzylbenzene Isomers
The primary route for the synthesis of dibenzylbenzene is the Friedel-Crafts alkylation of benzene with benzyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1] This reaction generally produces a mixture of the ortho, meta, and para isomers. The isomer distribution is influenced by the reaction conditions, including temperature and catalyst.
General Experimental Protocol: Friedel-Crafts Benzylation of Benzene
Materials:
-
Benzene (anhydrous)
-
Benzyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anhydrous aluminum chloride in a portion of anhydrous benzene under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of benzyl chloride in anhydrous benzene to the stirred mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time to ensure complete reaction.
-
Cool the reaction mixture and quench by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent like dichloromethane.
-
Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of dibenzylbenzene isomers.
Isomer Separation
The separation of dibenzylbenzene isomers is challenging due to their similar boiling points.[2]
-
Fractional Distillation: While difficult, fractional distillation under reduced pressure can be employed to enrich the fractions with specific isomers. The para isomer, having the highest melting point and greatest symmetry, is often the first to crystallize from a concentrated solution.
-
Preparative Gas Chromatography (GC): For obtaining high-purity isomers for analytical and research purposes, preparative GC is an effective, albeit small-scale, method.[3]
-
Fractional Crystallization: This technique can be used to separate the para-isomer from the ortho and meta isomers due to its higher melting point and lower solubility in certain solvents.
Physicochemical Properties of Dibenzylbenzene Isomers
The positional isomerism significantly affects the physical properties of dibenzylbenzenes. The para-isomer, with its higher symmetry, exhibits a significantly higher melting point and is a solid at room temperature, while the ortho and meta isomers are liquids.
| Property | Ortho-dibenzylbenzene | Meta-dibenzylbenzene | Para-dibenzylbenzene |
| Molecular Formula | C₂₀H₁₈ | C₂₀H₁₈ | C₂₀H₁₈ |
| Molecular Weight | 258.36 g/mol | 258.36 g/mol | 258.36 g/mol |
| Melting Point | Liquid at RT | Liquid at RT | 86-88 °C |
| Boiling Point | ~390 °C (estimated) | ~390 °C (estimated) | ~390 °C (estimated) |
| Density | ~1.04 g/cm³ (estimated) | ~1.04 g/cm³ (estimated) | ~1.04 g/cm³ (estimated) |
| Thermal Stability | High | High | High |
| Dielectric Constant | Low | Low | Low |
Note: Some of the data for the ortho and meta isomers are estimated based on the properties of similar dialkylbenzenes due to a lack of specific experimental values in the literature.
Spectroscopic Characterization
The isomers of dibenzylbenzene can be distinguished using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation. The symmetry of the para-isomer results in a simpler spectrum compared to the ortho and meta isomers.
-
Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹) are characteristic of the substitution pattern on the benzene ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers based on their boiling points, and the mass spectra, while similar, can confirm the molecular weight.[2]
Industrial Applications
Dibenzylbenzene and its derivatives, particularly dibenzyltoluene, are utilized as high-temperature heat transfer fluids and dielectric fluids due to their excellent thermal stability and electrical insulating properties.[4] Their low volatility and high flash points make them suitable for demanding applications in the chemical and electrical industries.
Implications in Drug Discovery and Development
While dibenzylbenzene itself is not a known therapeutic agent, its rigid scaffold and the presence of two benzyl groups offer opportunities for functionalization, making it an interesting starting point for medicinal chemistry campaigns.
Dibenzylbenzene as a Molecular Scaffold
The dibenzylbenzene core can serve as a three-dimensional framework for the synthesis of novel drug candidates. The benzyl groups can be substituted to modulate lipophilicity, introduce pharmacophoric features, and explore structure-activity relationships (SAR).
Potential Biological Activity
Derivatives of related dibenzyl compounds have shown biological activity. For instance, dibenzyl trisulphide has been investigated for its anticancer properties and its mode of action is linked to the MAPKinase (ERK 1 and 2) signal transduction pathway.[5] This suggests that the dibenzyl motif could be a valuable component in the design of kinase inhibitors or other targeted therapies. Further research is needed to explore the specific biological effects of dibenzylbenzene derivatives.
Experimental Workflows
Synthesis and Isomer Separation Workflow
Conclusion
The isomers of dibenzylbenzene represent a class of aromatic hydrocarbons with distinct properties and applications driven by their structural differences. While their synthesis via Friedel-Crafts alkylation is well-established, the separation of the resulting isomers remains a key challenge that can be addressed through techniques like fractional distillation and preparative chromatography. The thermal and dielectric properties of these isomers make them valuable in industrial applications. Furthermore, the dibenzylbenzene scaffold holds potential for the development of novel therapeutics, warranting further investigation into its biological activities and utility in medicinal chemistry. This guide serves as a foundational resource for researchers seeking to explore the chemistry and applications of these versatile compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Economic Alternative Fluid in High Temp Systems - Radco Ind [radcoind.com]
- 5. Implications of dibenzyl trisulphide for disease treatment based on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Geometry and Conformation of 1,4-Dibenzylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular geometry and conformational landscape of 1,4-dibenzylbenzene. Leveraging data from single-crystal X-ray diffraction and foundational principles of conformational analysis, this document offers a comprehensive overview of the structural characteristics of this arylkylbenzene. Key geometric parameters, including bond lengths, bond angles, and torsional angles, are systematically presented. While experimental data on the solution or gas-phase conformation is limited, this guide explores the likely conformational preferences governed by steric interactions and rotational barriers around the single bonds. Detailed experimental protocols for the synthesis and characterization of this compound are provided, alongside methodologies for advanced conformational analysis techniques such as variable-temperature NMR spectroscopy and computational modeling.
Molecular Structure and Geometry
This compound, also known as p-dibenzylbenzene, is a symmetrical aromatic hydrocarbon with the chemical formula C₂₀H₁₈.[1][2][3][4] Its structure consists of a central benzene ring substituted at the para positions with two benzyl groups. The molecule possesses four rotatable single bonds, which give rise to a complex conformational landscape.
Solid-State Conformation from X-ray Crystallography
Single-crystal X-ray diffraction provides a precise depiction of the molecule's geometry in the solid state. The crystal structure of this compound reveals that the molecule lies on a crystallographic inversion center.[5] This implies a centrosymmetric conformation in the crystal lattice.
A key feature of the solid-state structure is the orientation of the terminal phenyl rings with respect to the central benzene ring. The dihedral angle between the plane of the terminal phenyl ring and the central benzene ring is reported to be 88.39 (11)°.[5] This near-perpendicular arrangement minimizes steric hindrance between the hydrogen atoms of the different aromatic rings.
Table 1: Key Geometric Parameters from X-ray Crystallography
| Parameter | Value | Reference |
| Dihedral Angle (Terminal Phenyl - Central Benzene) | 88.39 (11)° | [5] |
Further detailed bond lengths and angles from the crystallographic information file (CIF) would be included here if publicly available and accessible.
Conformational Analysis
The conformational flexibility of this compound arises from the rotation around the C(aryl)-C(methylene) and C(methylene)-C(aryl) single bonds. This rotation leads to various possible conformers, primarily distinguished by the relative orientation of the two terminal benzyl groups.
Potential Conformers
Due to the para substitution, two principal conformations can be envisioned: an anti conformer, where the two terminal phenyl groups are on opposite sides of the central ring, and a syn conformer, where they are on the same side. The anti conformation is expected to be sterically favored and thus the global minimum energy conformer. The solid-state structure confirms an anti-like arrangement.
Within each of these general descriptions, further rotational isomers exist due to the rotation of the phenyl groups around the C(methylene)-C(aryl) bonds.
Rotational Barriers
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation
A common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with α,α'-dichloro-p-xylene, catalyzed by a Lewis acid such as ferric chloride.[5][6][7][8][9][10][11][12]
Materials:
-
Benzene (anhydrous)
-
α,α'-dichloro-p-xylene
-
Anhydrous ferric chloride (FeCl₃)
-
Cold water
-
10% Sodium carbonate solution
-
Anhydrous calcium chloride
-
Ethanol
Procedure:
-
To a 500 mL flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 210 g (2.7 mol) of anhydrous benzene, 28.9 g (0.165 mol) of α,α'-dichloro-p-xylene, and 0.24 g of anhydrous ferric chloride.[5]
-
Stir the mixture for 2 hours while maintaining the temperature between 323–328 K (50-55 °C).[5]
-
After the reaction is complete, cool the mixture and hydrolyze it with cold water.
-
Transfer the two-phase mixture to a separatory funnel and extract the aqueous layer with 200 mL of benzene.
-
Combine the organic layers and wash them three times with 100 mL portions of 10% aqueous sodium carbonate solution.
-
Dry the organic layer over anhydrous calcium chloride and filter.
-
Remove the benzene by rotary evaporation.
-
Distill the residue under reduced pressure to obtain this compound (boiling point: 431–434 K at 0.15 mmHg).[5]
-
Crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in ethanol.[5]
Caption: Experimental workflow for the synthesis of this compound.
Single-Crystal X-ray Diffraction (SC-XRD)
This protocol outlines the general steps for determining the molecular structure of an organic compound like this compound.
Procedure:
-
Crystal Selection and Mounting: Select a single crystal of suitable size (typically 0.1-0.4 mm) and quality under a microscope. Mount the crystal on a goniometer head.[13][14]
-
Data Collection: Place the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.[9][10][15]
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as background scattering and beam intensity variations.
-
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.[16]
Variable-Temperature NMR (VT-NMR) Spectroscopy for Conformational Analysis
VT-NMR is a powerful technique to study dynamic processes such as conformational exchange. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of signals from nuclei that are exchanging between different magnetic environments.[17][18][19][20][21]
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent that has a wide liquid range (e.g., toluene-d₈ or CS₂).
-
Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K).
-
Temperature Variation: Gradually decrease the temperature in steps (e.g., 10-20 K). Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.[18]
-
Data Acquisition: Record spectra at each temperature, paying close attention to any changes in chemical shifts, coupling constants, and line shapes.
-
Data Analysis: Analyze the spectra to identify the coalescence temperature(s), where two or more signals from exchanging sites merge into a single broad peak. The rate of exchange at the coalescence temperature can be calculated, and from this, the free energy of activation (ΔG‡) for the conformational process can be determined.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
GC-MS is an effective method for assessing the purity of this compound and identifying any isomers or byproducts from the synthesis.[15][22][23][24][25][26]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aromatic hydrocarbons.[22]
-
Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column.
-
Oven Program: A temperature program is used to elute the components. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
MS Detector: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown components or in selected ion monitoring (SIM) mode for targeted analysis.
-
-
Data Analysis: The retention time of the major peak can be used to identify this compound by comparison with a standard if available. The mass spectrum of the peak should correspond to the molecular ion (m/z 258) and characteristic fragmentation pattern of this compound. The purity can be estimated from the relative peak area of the main component.
Conformational Pathways and Visualization
The conformational landscape of this compound can be visualized as a network of interconverting conformers. The primary motions are the rotations around the four single bonds connecting the aromatic rings. The diagram below illustrates the relationship between the major anti and syn conformers and the rotational degrees of freedom.
Caption: Conformational interconversion in this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular geometry and conformational properties of this compound. The solid-state structure, determined by X-ray crystallography, reveals a near-perpendicular arrangement of the terminal phenyl rings relative to the central benzene ring in an anti conformation. While detailed experimental data on the solution-phase dynamics are lacking, the principles of conformational analysis suggest a dynamic equilibrium between various rotamers, with the anti conformer being the most stable. The provided experimental protocols for synthesis, crystallographic analysis, VT-NMR, and GC-MS offer a practical framework for researchers to further investigate the rich structural chemistry of this and related molecules. Future computational studies would be invaluable in quantifying the rotational energy barriers and the relative energies of the different conformers, thereby providing a more complete picture of the conformational landscape of this compound.
References
- 1. This compound | C20H18 | CID 236047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1,4-bis(phenylmethyl)- [webbook.nist.gov]
- 3. Cas 793-23-7,this compound | lookchem [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. docsity.com [docsity.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. studylib.net [studylib.net]
- 12. youtube.com [youtube.com]
- 13. How To [chem.rochester.edu]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. benchchem.com [benchchem.com]
- 16. biosynth.com [biosynth.com]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 20. publish.uwo.ca [publish.uwo.ca]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 22. benchchem.com [benchchem.com]
- 23. pubs.usgs.gov [pubs.usgs.gov]
- 24. ftp.sccwrp.org [ftp.sccwrp.org]
- 25. researchgate.net [researchgate.net]
- 26. scanning potential energy surfaces [cup.uni-muenchen.de]
Health and Safety Considerations for Handling 1,4-Dibenzylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide and should not be considered a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer before handling 1,4-Dibenzylbenzene and adhere to all institutional and regulatory safety protocols.
Introduction
This compound is an aromatic hydrocarbon with the molecular formula C₂₀H₁₈. It is a solid crystalline substance used as an intermediate in the synthesis of various organic molecules.[1] Due to its chemical nature, understanding the potential health and safety hazards associated with its handling is crucial for ensuring a safe laboratory environment. This guide provides a summary of the available safety information, physical and chemical properties, and general handling procedures for this compound.
Hazard Identification and Classification
Table 1: GHS Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |
| Hazardous to the aquatic environment, acute hazard | Acute 1 | H400: Very toxic to aquatic life[2][3] | Ambiental | Warning |
| Hazardous to the aquatic environment, long-term hazard | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects[2][3] | Ambiental | Warning |
The absence of specific data on human health effects does not imply that the substance is harmless. As a general precaution, it should be handled with care, assuming it may be irritating to the eyes, skin, and respiratory system.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈ | [1] |
| Molecular Weight | 258.36 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 87.5 °C | [1] |
| Boiling Point | 336.61 °C (estimate) | [1] |
| Flash Point | 182.5 °C | [1] |
| Density | 1.0524 g/cm³ (estimate) | [1] |
| Solubility | Insoluble in water, soluble in organic solvents. | [1] |
| Vapor Pressure | 7.53E-06 mmHg at 25°C | [1] |
Toxicological Information
There is a notable lack of specific toxicological data for this compound in publicly available literature and databases. No quantitative data for acute toxicity (oral, dermal, inhalation), skin/eye irritation, sensitization, carcinogenicity, mutagenicity, or reproductive toxicity for this compound could be identified.
In the absence of specific data, it is prudent to handle this compound as a substance with unknown toxicological properties and to take appropriate precautions to minimize exposure.
Occupational Exposure Limits
No specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound by regulatory bodies like OSHA or ACGIH.
Safe Handling and Experimental Protocols
Given the limited toxicological information, a conservative approach to handling is recommended. The following general procedures should be followed:
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.
-
Isolation: If possible, isolate the handling area to prevent cross-contamination.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed frequently.
-
Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.
General Hygiene Practices
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly with soap and water after handling.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Due to its aquatic toxicity, do not allow it to enter drains or waterways.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
An In-Depth Technical Guide to the Chemical Stability and Reactivity of 1,4-Dibenzylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibenzylbenzene is an aromatic hydrocarbon with the chemical formula C₂₀H₁₈.[1] Its structure consists of a central benzene ring substituted at the para positions with two benzyl groups. This symmetrical molecule serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials.[2] Understanding its chemical stability and reactivity is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the chemical behavior of this compound, including its stability under various conditions and its reactivity in key organic transformations.
Chemical Stability
This compound is generally considered a stable organic compound under normal ambient conditions.[3][4] Its stability can be attributed to the resonance stabilization afforded by the three aromatic rings within its structure. However, like most organic compounds, it is susceptible to degradation under specific environmental stressors.
Thermal Stability
Table 1: General Thermal Stability Data for Related Aromatic Compounds
| Compound | Decomposition Onset (°C) | Method | Reference |
| Dibenzyl | ~350 | TGA | Generic Data |
| Toluene | >400 | TGA | Generic Data |
Note: This data is for analogous compounds and should be considered as an estimate for this compound. Experimental determination via TGA is recommended for precise values.
A generalized experimental protocol for determining the thermal stability of a solid organic compound like this compound using Thermogravimetric Analysis (TGA) is as follows:
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of this compound.
Apparatus:
-
Thermogravimetric Analyzer
-
Sample pans (e.g., alumina, platinum)
-
Analytical balance
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of this compound into a tared TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Continuously monitor and record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition and the temperature at 5% mass loss (Td5%).
Oxidative Stability
The benzylic hydrogens in this compound are susceptible to oxidation. Strong oxidizing agents can convert the benzylic methylene groups into carbonyl functionalities. The stability towards oxidation is dependent on the nature of the oxidant and the reaction conditions. In the absence of strong oxidants and under normal atmospheric conditions, this compound exhibits good oxidative stability.
Photochemical Stability
Specific data on the photochemical stability of this compound, such as its quantum yield for photodegradation, is not extensively documented. Aromatic compounds can absorb UV radiation, which may lead to photochemical reactions. For this compound, potential photochemical reactions could involve the benzylic C-H bonds. A safety data sheet for a related compound, dibenzylbenzene, ar-methyl derivative, advises avoiding UV radiation and sunlight, suggesting potential for photochemical degradation.[3][4]
Chemical Reactivity
The reactivity of this compound is characterized by reactions of the aromatic rings and the benzylic positions. The benzyl groups are ortho, para-directing and activating for electrophilic aromatic substitution on the central benzene ring, although this effect is weak. Conversely, the central benzene ring deactivates the peripheral phenyl rings towards electrophilic attack. The benzylic hydrogens are susceptible to radical substitution.
Electrophilic Aromatic Substitution
The central benzene ring of this compound can undergo electrophilic aromatic substitution. The two benzyl substituents are weakly activating and direct incoming electrophiles to the ortho positions relative to them (positions 2, 3, 5, and 6 of the central ring).
Figure 1: Favored positions for electrophilic attack on the central ring.
1. Friedel-Crafts Acylation: This reaction introduces an acyl group onto the central aromatic ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃.
Figure 2: General mechanism for Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation of this compound (Adapted)
Objective: To synthesize 2-acetyl-1,4-dibenzylbenzene.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in CH₂Cl₂ to the stirred suspension.
-
After the addition is complete, add a solution of this compound (1.0 equivalent) in CH₂Cl₂ dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 2: Representative Yields for Friedel-Crafts Acylation of Aromatic Compounds
| Substrate | Acylating Agent | Catalyst | Yield (%) | Reference |
| Toluene | Acetyl Chloride | AlCl₃ | >90 | General Organic Chemistry |
| Anisole | Acetic Anhydride | FeCl₃ | 99 | [5] |
| Benzene | Propionyl Chloride | Hf(OTf)₄/TfOH | ~90 | [6] |
Note: Yields are highly dependent on specific reaction conditions.
Benzylic Position Reactivity
The methylene bridges in this compound are benzylic positions and are thus activated for certain reactions.
1. Radical Halogenation (Wohl-Ziegler Reaction): The benzylic hydrogens can be substituted with halogens, typically bromine, using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light).[2][7][8] This reaction proceeds via a free radical chain mechanism, favored by the resonance stabilization of the resulting benzylic radical.
Figure 3: General mechanism for benzylic bromination with NBS.
Experimental Protocol: Benzylic Bromination of this compound (Adapted)
Objective: To synthesize 1-benzyl-4-(bromomethyl)benzene.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Succinimide (byproduct)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in CCl₄.
-
Add NBS (1.0 equivalent) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the reaction.
-
Monitor the reaction progress by TLC. The reaction is typically complete when the solid NBS has been consumed and the denser succinimide byproduct has formed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 3: Representative Yields for Benzylic Bromination with NBS
| Substrate | Solvent | Initiator | Yield (%) | Reference |
| Toluene | CCl₄ | Benzoyl Peroxide | High | General Organic Chemistry |
| Methoxyimino-o-tolyl-acetic acid methyl ester | o-dichlorobenzene | AIBN | 92 | [9] |
| Nitrotoluene derivative | Dichloromethane | Benzoyl Peroxide | High | [10] |
Note: Yields can be affected by the formation of di-brominated and other side products.
2. Oxidation: The benzylic C-H bonds can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) under heating.[11][12][13][14] This reaction proceeds regardless of the length of the alkyl chain, as long as there is at least one benzylic hydrogen. For this compound, this reaction would be expected to yield terephthalic acid.
Figure 4: Oxidation of this compound to terephthalic acid.
Hydrogenation
The aromatic rings of this compound can be reduced to cyclohexyl rings via catalytic hydrogenation. This reaction typically requires high pressure and temperature, and a metal catalyst such as Raney Nickel, Platinum, or Rhodium.[15][16][17][18][19] The product would be 1,4-bis(cyclohexylmethyl)benzene.
Table 4: Typical Conditions for Catalytic Hydrogenation of Aromatic Compounds
| Substrate | Catalyst | Temperature (°C) | Pressure (MPa) | Reference |
| Dibenzyltoluene | Raney-Ni | 170 | 0.8 | [16] |
| Dibenzyltoluene | 5 wt% Rh/Al₂O₃ | - | - | [17] |
Note: The degree of hydrogenation can be controlled by the reaction conditions.
Applications in Drug Development
The chemical scaffold of this compound and its derivatives is of interest in medicinal chemistry. The structural rigidity and the potential for functionalization at the benzylic positions and the aromatic rings make it a versatile starting material for the synthesis of novel therapeutic agents. For instance, derivatives of benzylbenzene have been explored for their inhibitory effects on sodium-dependent glucose cotransporter (SGLT).[20] The stability of the core structure is crucial for the pharmacokinetic properties of potential drug candidates.
Conclusion
This compound is a chemically stable molecule with well-defined reactivity centered around its aromatic rings and benzylic positions. While specific quantitative data on its stability is limited, its behavior can be reliably predicted based on analogous structures. Its reactivity in fundamental organic reactions such as electrophilic aromatic substitution, radical halogenation, oxidation, and hydrogenation makes it a valuable building block in organic synthesis. For professionals in drug development, the stable and modifiable nature of the this compound core offers a promising platform for the design of new molecular entities. Further experimental investigation to quantify the thermal, oxidative, and photochemical stability of this compound would be beneficial for its broader application.
References
- 1. sciforum.net [sciforum.net]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. heattransferfluids.fragol.com [heattransferfluids.fragol.com]
- 4. rodun-int.com [rodun-int.com]
- 5. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. newera-spectro.com [newera-spectro.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. d.web.umkc.edu [d.web.umkc.edu]
Methodological & Application
Application Notes: Friedel-Crafts Synthesis of 1,4-Dibenzylbenzene
Introduction
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the alkylation or acylation of aromatic rings. The synthesis of 1,4-dibenzylbenzene via this method is a significant process for producing a symmetrical aromatic hydrocarbon. This compound serves as a valuable precursor and intermediate in the development of more complex molecules, including pharmaceuticals and specialty chemicals such as flame retardants.[1][2] The protocol described herein details a Friedel-Crafts alkylation of benzene with α,α′-dichloro-p-xylene, utilizing anhydrous ferric chloride as a Lewis acid catalyst to facilitate the electrophilic aromatic substitution.
Principle of the Reaction
The reaction proceeds through the generation of a benzyl carbocation electrophile from α,α′-dichloro-p-xylene, promoted by the ferric chloride catalyst. Benzene, acting as the nucleophile, then attacks the carbocation. The reaction occurs twice on the para-disubstituted xylene derivative to yield the final this compound product. Controlling reaction conditions is crucial to favor the desired disubstituted product and minimize side reactions.
Data Presentation
A summary of the physicochemical properties of this compound and the parameters for a representative synthesis are provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 793-23-7 | [1][3] |
| Molecular Formula | C₂₀H₁₈ | [1][4] |
| Molecular Weight | 258.36 g/mol | [1][4] |
| Melting Point | 87.5 °C | [1] |
| Boiling Point | 431–434 K / 0.15 mmHg | [2] |
| Appearance | Colorless blocks (recrystallized) | [2] |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | ||
| Benzene | 210 g (2.7 mol) | [2] |
| α,α′-dichloro-p-xylene | 28.9 g (0.165 mol) | [2] |
| Catalyst | ||
| Anhydrous Ferric Chloride | 0.24 g | [2] |
| Reaction Conditions | ||
| Temperature | 323–328 K (50-55 °C) | [2] |
| Reaction Time | 2 hours | [2] |
| Result | ||
| Yield | 15.5 g (35%) | [2] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a reported synthesis of this compound.[2]
Materials and Equipment:
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (500 mL)
-
Distillation apparatus for vacuum distillation
-
Rotary evaporator (optional)
-
Standard laboratory glassware
-
Benzene (C₆H₆)
-
α,α′-dichloro-p-xylene (C₈H₈Cl₂)
-
Anhydrous ferric chloride (FeCl₃)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous calcium chloride (CaCl₂)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Reaction Setup:
-
To a 500 mL flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 210 g (2.7 mol) of benzene, 28.9 g (0.165 mol) of α,α′-dichloro-p-xylene, and 0.24 g of anhydrous ferric chloride.[2]
-
-
Reaction Execution:
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture and hydrolyze it by carefully adding cold water.
-
Transfer the resulting two-phase mixture to a separatory funnel.
-
Extract the aqueous layer with 200 mL of benzene.[2]
-
Combine the organic layers and wash them three times with 100 mL portions of aqueous 10% sodium carbonate solution to neutralize any remaining acid.[2]
-
Dry the organic layer over anhydrous calcium chloride.[2]
-
-
Purification:
-
Filter the dried organic solution to remove the calcium chloride.
-
Remove the benzene solvent, for instance by using a rotary evaporator or by distillation.
-
Transfer the remaining residue to a distillation flask and perform a distillation under reduced pressure. Collect the fraction boiling at 431–434 K (158-161 °C) at 0.15 mmHg.[2] This should yield approximately 15.5 g of this compound.[2]
-
-
Recrystallization (Optional, for high purity):
-
For further purification, dissolve the distilled product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the resulting colorless block-like crystals by filtration.[2]
-
Characterization: The final product can be characterized by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 7.32-7.19 (m, 10H, phenyl-H), 7.13 (s, 4H, central benzene-H), 3.97 (s, 4H, methylene-H).[2]
-
¹³C NMR (CDCl₃): δ 141.17, 138.81, 128.95, 128.88, 128.41, 125.99, 41.49.[2]
-
Melting Point: The melting point of the purified product should be approximately 87.5 °C.[1]
Safety Precautions:
-
Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous ferric chloride is corrosive and moisture-sensitive. Handle with care in a dry environment.
-
α,α′-dichloro-p-xylene is a lachrymator and irritant.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
Application Notes and Protocols for the Synthesis of 1,4-Dibenzylbenzene via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,4-dibenzylbenzene using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The Suzuki coupling is a robust and versatile method for the formation of carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[1][2] These characteristics make it a powerful tool in medicinal chemistry and materials science. The synthesis of this compound, a molecule with a diarylmethane scaffold, can be efficiently achieved through a double Suzuki coupling, reacting a 1,4-dihalobenzene with a benzylboronic acid derivative or by coupling 1,4-bis(halomethyl)benzene with an arylboronic acid.[3][4]
Overview of Synthetic Strategies
The synthesis of this compound via Suzuki coupling can be approached in two primary ways:
-
Strategy A: A double Suzuki coupling of a 1,4-dihalobenzene (e.g., 1,4-dibromobenzene) with two equivalents of a benzylboronic acid derivative.
-
Strategy B: A double Suzuki coupling of 1,4-bis(bromomethyl)benzene with two equivalents of an arylboronic acid (e.g., phenylboronic acid).
This document will focus on Strategy B, which utilizes the coupling of a benzylic halide, a common transformation with several established catalytic systems.[4][5]
Key Experimental Considerations
Several factors are crucial for a successful Suzuki-Miyaura coupling of benzylic halides:[6][7]
-
Catalyst System: A palladium(0) species is the active catalyst, often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of phosphine ligand is critical to stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base is required to activate the boronic acid for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, THF) and water is frequently employed. The aqueous phase helps to dissolve the base and facilitate the activation of the boronic acid.[6]
-
Reaction Conditions: Reactions involving benzylic halides can sometimes be performed under mild conditions, from room temperature to around 100 °C.[5] Microwave-assisted heating can also be employed to reduce reaction times.[4]
Experimental Protocols
The following protocol is a generalized method for the synthesis of this compound from 1,4-bis(bromomethyl)benzene and phenylboronic acid, adapted from established procedures for Suzuki-Miyaura couplings of benzylic halides.[4][6]
Protocol: Synthesis of this compound
Materials:
-
1,4-Bis(bromomethyl)benzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., JohnPhos)[4]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Instrumentation:
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert gas supply
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 1,4-bis(bromomethyl)benzene (1.0 mmol, 1.0 equiv), phenylboronic acid (2.2 mmol, 2.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Catalyst Premixing (optional but recommended): In a separate vial, mix palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Assembly: Add the catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the final product by NMR and Mass Spectrometry.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura couplings of benzylic halides with arylboronic acids under various conditions. While specific data for the double coupling to form this compound is limited in the cited literature, these examples provide a strong basis for expected outcomes.
Table 1: Optimization of Reaction Conditions for Benzylic Suzuki Coupling [4]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | DMF | 150 | 20 | 50 |
| 2 | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 150 | 20 | 70 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 150 | 20 | 45 |
| 4 | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 150 | 20 | 30 |
Reaction conditions: Arylboronic acid (1.5 mmol), benzylic bromide (1.0 mmol), base (3.0 mmol), solvent (2 mL), microwave irradiation.
Table 2: Substrate Scope for Suzuki Coupling of Benzylic Bromides [5]
| Entry | Benzyl Halide | Arylboronic Acid | Catalyst System | Yield (%) |
| 1 | Benzyl bromide | Phenylboronic acid | PdCl₂(PPh₃)₂ | 92 |
| 2 | 4-Nitrobenzyl bromide | Phenylboronic acid | PdCl₂(PPh₃)₂ | 95 |
| 3 | 4-Methoxybenzyl bromide | Phenylboronic acid | PdCl₂(PPh₃)₂ | 88 |
| 4 | Benzyl chloride | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 86 |
General conditions: Benzyl halide (1 mmol), arylboronic acid (1.2 mmol), Pd catalyst (1-2 mol%), base (e.g., K₂CO₃), solvent (e.g., DMF/H₂O), heat.
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: 1,4-Dibenzylbenzene in Polymer and Resin Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibenzylbenzene is an aromatic hydrocarbon distinguished by a central benzene ring substituted with two benzyl groups at the para positions. While not as extensively documented in academic literature as other monomers, it is recognized by chemical suppliers as a monomer for the production of polymers and resins.[1] Its chemical structure offers several reactive sites, suggesting its potential utility in the synthesis of novel polymers with unique thermal and mechanical properties. The benzylic protons and the aromatic rings can participate in various polymerization reactions, including oxidative coupling and polycondensation reactions.
This document provides an overview of the potential applications of this compound in polymer and resin synthesis. It includes detailed, representative protocols for hypothetical polymerization pathways, as direct experimental procedures are not widely available in published literature. Additionally, it presents an example from patent literature where a derivative of this compound is utilized in the synthesis of polycarbonates.
Potential Polymerization Pathways
The structure of this compound allows for several potential routes to form polymers:
-
Oxidative Coupling: The benzylic C-H bonds can be susceptible to oxidative coupling, which could lead to the formation of a polymer with a poly(phenylene vinylene) or related structure. This approach often involves the use of strong oxidizing agents.
-
Friedel-Crafts Polycondensation: The aromatic rings of this compound can undergo electrophilic substitution reactions. In the presence of a suitable difunctional electrophile and a Lewis acid catalyst, this could lead to the formation of a rigid polymer backbone.
-
Functionalization and Subsequent Polymerization: The benzyl groups can be functionalized to introduce polymerizable groups. For instance, oxidation of the methylene bridges to ketones followed by further reactions, or halogenation of the benzylic positions, could provide monomers for various polycondensation reactions.
Indirect Application via a Derivative in Polycarbonate Synthesis
A notable, albeit indirect, application involves the use of a derivative of this compound in the production of branched polycarbonates. A patent describes the synthesis of 1,4-bis(4',4''-dihydroxy-triphenylmethyl)benzene, which is prepared from a chlorinated derivative of this compound.[2] This tetra-hydroxy compound can then be used as a branching agent in the synthesis of polycarbonates.[2]
Experimental Protocols
The following are representative protocols for the potential polymerization of this compound. These are based on established chemical principles and analogous reactions, as specific literature for this monomer is limited.
Protocol 1: Hypothetical Oxidative Coupling Polymerization of this compound
This protocol describes a potential method for the oxidative coupling of this compound to form a polyphenylene-based polymer.
Materials:
-
This compound
-
Iron(III) chloride (FeCl₃), anhydrous (oxidant and catalyst)
-
Nitrobenzene, anhydrous (solvent)
-
Methanol (for precipitation)
-
Hydrochloric acid (HCl), concentrated
-
Argon or Nitrogen gas, high purity
-
Standard Schlenk line glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar, condenser, and gas inlet/outlet is dried in an oven at 120°C overnight and cooled under a stream of dry argon.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.00 g, 3.87 mmol) and anhydrous nitrobenzene (20 mL) to the flask. Stir the mixture until the monomer is fully dissolved.
-
Initiation: In a separate, dry container, weigh anhydrous FeCl₃ (2.51 g, 15.48 mmol, 4 equivalents) under an inert atmosphere. Add the FeCl₃ to the reaction mixture in portions over 15 minutes with vigorous stirring.
-
Polymerization: Heat the reaction mixture to 60°C and stir for 24 hours under a continuous argon flow. An increase in viscosity may be observed as the polymerization progresses.
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing 200 mL of methanol with a small amount of concentrated HCl, under vigorous stirring. A precipitate should form.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid polymer repeatedly with fresh methanol to remove unreacted monomer, catalyst residues, and solvent.
-
Drying: Dry the polymer in a vacuum oven at 50°C until a constant weight is achieved.
Characterization:
-
Structure: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Molecular Weight: Gel Permeation Chromatography (GPC).
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Workflow for Oxidative Coupling Polymerization
Caption: Workflow for the hypothetical oxidative coupling polymerization of this compound.
Protocol 2: Hypothetical Friedel-Crafts Polycondensation with an Acylating Agent
This protocol outlines a potential Friedel-Crafts polycondensation of this compound with terephthaloyl chloride as a comonomer.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Anhydrous aluminum chloride (AlCl₃) (catalyst)
-
1,2-Dichloroethane, anhydrous (solvent)
-
Methanol (for precipitation)
-
Hydrochloric acid (HCl), dilute solution
-
Argon or Nitrogen gas, high purity
-
Standard Schlenk line glassware
-
Magnetic stirrer
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar, dropping funnel, and gas inlet/outlet is thoroughly dried and purged with argon.
-
Monomer and Solvent Addition: Add this compound (1.00 g, 3.87 mmol) and anhydrous 1,2-dichloroethane (20 mL) to the flask. Stir until the monomer is dissolved. Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous AlCl₃ (1.14 g, 8.51 mmol, 2.2 equivalents) to the stirred solution in portions, maintaining the temperature below 5°C.
-
Comonomer Addition: Dissolve terephthaloyl chloride (0.786 g, 3.87 mmol) in 10 mL of anhydrous 1,2-dichloroethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 48 hours. The evolution of HCl gas should be observed.
-
Quenching and Precipitation: Cool the reaction mixture back to 0°C and slowly add 20 mL of a cold, dilute HCl solution to quench the reaction and decompose the catalyst complex. Pour the resulting mixture into 200 mL of methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration, and wash it successively with dilute HCl and then with distilled water until the washings are neutral. Finally, wash with methanol.
-
Drying: Dry the polymer in a vacuum oven at 60°C to a constant weight.
Characterization:
-
Structure: FTIR and NMR spectroscopy.
-
Molecular Weight: GPC.
-
Thermal Properties: TGA and DSC.
Logical Relationship in Friedel-Crafts Polycondensation
Caption: Key components and products of the proposed Friedel-Crafts polycondensation.
Data Presentation
The following tables present hypothetical quantitative data that could be expected from the successful synthesis of polymers from this compound based on the protocols provided. Actual experimental results may vary.
Table 1: Hypothetical Properties of Polymer from Oxidative Coupling (Protocol 1)
| Property | Value |
| Yield | 75% |
| Appearance | Yellowish-brown powder |
| Solubility | Soluble in THF, Chloroform |
| Mn (GPC) | 12,000 g/mol |
| Mw (GPC) | 25,000 g/mol |
| PDI (GPC) | 2.08 |
| Td (5% weight loss, TGA) | 420°C (under N₂) |
| Tg (DSC) | 185°C |
Table 2: Hypothetical Properties of Polymer from Friedel-Crafts Polycondensation (Protocol 2)
| Property | Value |
| Yield | 85% |
| Appearance | Off-white fibrous solid |
| Solubility | Soluble in NMP, DMAc, H₂SO₄ |
| Mn (GPC) | 28,000 g/mol |
| Mw (GPC) | 62,000 g/mol |
| PDI (GPC) | 2.21 |
| Td (5% weight loss, TGA) | 480°C (under N₂) |
| Tg (DSC) | 230°C |
References
Application of 1,4-Dibenzylbenzene in the Synthesis of Combretastatin Analogs as Pharmaceutical Intermediates
Introduction
1,4-Dibenzylbenzene serves as a valuable scaffold in medicinal chemistry for the synthesis of various pharmaceutical intermediates. Its symmetrical structure provides a core from which complex molecules with potential therapeutic activities can be elaborated. A significant application of this compound lies in its use as a precursor for the synthesis of 1,4-distyrylbenzene derivatives. These compounds are structural analogs of combretastatin A-4, a natural product known for its potent anticancer properties. The primary mechanism of action for these analogs is the inhibition of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.
This document provides detailed application notes and experimental protocols for the synthesis of a 1,4-distyrylbenzene-based pharmaceutical intermediate, specifically (E,E)-1,4-bis(3,4,5-trimethoxystyryl)benzene, starting from a readily available analog of this compound, p-xylene.
Synthetic Pathway Overview
The overall synthetic strategy involves a three-step process starting from p-xylene, which shares the core phenylenedimethylene structure with this compound. The benzylic positions are first functionalized via bromination, followed by the formation of a Wittig reagent, which is then reacted with a substituted benzaldehyde to yield the target distyrylbenzene derivative.
Figure 1: Synthetic workflow for the preparation of (E,E)-1,4-bis(3,4,5-trimethoxystyryl)benzene.
Data Presentation
The synthesized 1,4-distyrylbenzene derivatives exhibit significant cytotoxic activity against various cancer cell lines. The following table summarizes the in vitro cytotoxicity data for representative compounds.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) |
| 1 | (E,E)-1,4-Bis(3,4,5-trimethoxystyryl)benzene | MGC-803 (Gastric Cancer) | < 0.01 |
| 1 | (E,E)-1,4-Bis(3,4,5-trimethoxystyryl)benzene | BEL-7402 (Hepatocellular Carcinoma) | 0.02 |
| 1 | (E,E)-1,4-Bis(3,4,5-trimethoxystyryl)benzene | HCT-116 (Colon Cancer) | 0.05 |
| 2 | (E,E)-1,4-Bis(4-methoxystyryl)benzene | A-549 (Non-small cell lung) | 0.8 |
| 2 | (E,E)-1,4-Bis(4-methoxystyryl)benzene | MCF-7 (Breast Cancer) | 1.2 |
Experimental Protocols
Step 1: Synthesis of 1,4-Bis(bromomethyl)benzene
This protocol details the benzylic bromination of p-xylene to yield the key intermediate, 1,4-bis(bromomethyl)benzene.[1]
-
Materials:
-
p-Xylene (1 equivalent)
-
N-Bromosuccinimide (NBS) (4.1 equivalents)
-
Benzoyl peroxide (0.6 equivalents)
-
Carbon tetrachloride (CCl₄)
-
Methanol
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve p-xylene (5 mL, 40.78 mmol) in 70 mL of carbon tetrachloride.
-
Add N-bromosuccinimide (29.86 g, 167.80 mmol) and benzoyl peroxide (5.83 g, 24.08 mmol) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture at 70 °C under reflux for 12 hours.
-
After the reaction is complete, cool the solution to room temperature. The solid succinimide byproduct will precipitate.
-
Remove the solid by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a pale yellow solid.
-
Recrystallize the crude product from methanol to yield pure 1,4-bis(bromomethyl)benzene.
-
-
Expected Yield: ~90%
-
Melting Point: 142-144 °C
Step 2: Synthesis of 1,4-Bis(triphenylphosphoniomethyl)benzene dibromide
This protocol describes the formation of the Wittig reagent from 1,4-bis(bromomethyl)benzene.
-
Materials:
-
1,4-Bis(bromomethyl)benzene (1 equivalent)
-
Triphenylphosphine (2.2 equivalents)
-
Toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-bis(bromomethyl)benzene (10.0 g, 37.9 mmol) and triphenylphosphine (21.9 g, 83.4 mmol) in 150 mL of toluene.
-
Heat the mixture to reflux for 24 hours. A white precipitate will form.
-
Cool the reaction mixture to room temperature.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with diethyl ether and dry under vacuum to obtain 1,4-bis(triphenylphosphoniomethyl)benzene dibromide.
-
-
Expected Yield: ~95%
Step 3: Synthesis of (E,E)-1,4-Bis(3,4,5-trimethoxystyryl)benzene
This protocol details the Wittig reaction to form the final distyrylbenzene product.[2]
-
Materials:
-
1,4-Bis(triphenylphosphoniomethyl)benzene dibromide (1 equivalent)
-
3,4,5-Trimethoxybenzaldehyde (2.2 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a suspension of 1,4-bis(triphenylphosphoniomethyl)benzene dibromide (5.0 g, 6.3 mmol) in 100 mL of anhydrous THF at 0 °C, add sodium hydride (0.63 g, 15.8 mmol) portion-wise under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, during which the solution should turn deep red, indicating the formation of the ylide.
-
Dissolve 3,4,5-trimethoxybenzaldehyde (2.7 g, 13.9 mmol) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (E,E)-1,4-bis(3,4,5-trimethoxystyryl)benzene as a yellow solid.
-
-
Expected Yield: >80%
Mechanism of Action: Tubulin Polymerization Inhibition
The synthesized 1,4-distyrylbenzene derivatives, as analogs of combretastatin A-4, exert their anticancer effects by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis and cell death in rapidly dividing cancer cells.[3][4][5]
Figure 2: Mechanism of action of 1,4-distyrylbenzene derivatives as tubulin polymerization inhibitors.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 1,4-Dibenzylbenzene as a Precursor for Flame Retardant Materials
Initial Assessment: Following a comprehensive review of available scientific literature and patent databases, there is currently no direct evidence to suggest that 1,4-dibenzylbenzene is utilized as a primary precursor for the synthesis of commercial or developmental flame retardant materials. Searches for brominated, phosphonated, or other functionalized derivatives of this compound specifically for flame retardant applications did not yield relevant results. Similarly, investigations into polymers derived directly from this compound for this purpose were unfruitful.
While aromatic structures are fundamental to many flame retardant chemistries, the specific molecule of this compound does not appear to be a preferred starting material. The reasons for this could be multifaceted, including synthetic challenges, cost-effectiveness, or the final properties of the derived materials not meeting the stringent requirements for flame retardancy.
This document, therefore, pivots to provide a broader context on how similar aromatic structures are utilized in flame retardant systems, which may offer insights into the potential, albeit currently undocumented, application of this compound derivatives. The protocols and data presented below are based on established chemistries for other aromatic compounds and should be considered as a theoretical framework for future research into this compound-based flame retardants.
Theoretical Application Pathways for this compound in Flame Retardancy
The core concept behind using aromatic compounds as flame retardant precursors lies in their ability to be modified with halogen (typically bromine) or phosphorus-containing functional groups. These modifications impart flame retardant properties through various mechanisms, including gas-phase radical trapping and condensed-phase char formation.
A logical starting point for exploring this compound in this context would be its functionalization through bromination or phosphorylation.
Section 1: Brominated Derivatives of Aromatic Compounds
Brominated aromatic compounds are a well-established class of flame retardants. They function primarily in the gas phase by releasing hydrogen bromide (HBr) upon combustion, which acts as a radical scavenger, interrupting the exothermic processes of fire.
Hypothetical Synthesis of Brominated this compound
A potential synthetic route for a brominated derivative of this compound could involve electrophilic aromatic substitution.
Reaction Scheme:
Application Notes and Protocols for the Benzylation of Diphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzylation of diphenylmethane is a Friedel-Crafts alkylation reaction that attaches a benzyl group to the diphenylmethane backbone. This reaction is of interest for the synthesis of more complex tri-aryl methane structures, which are scaffolds for various functional materials and pharmaceutical compounds. The core challenge in this synthesis is managing the reactivity of the diphenylmethane substrate, which is more nucleophilic than benzene and thus prone to polyalkylation.[1] Careful control of reaction conditions is paramount to achieving a desirable yield of the mono-benzylated product, 1,1,2-triphenylethane, and minimizing the formation of over-alkylated byproducts.
These application notes provide a detailed experimental protocol for the benzylation of diphenylmethane using a Lewis acid catalyst, along with data on various catalytic systems and a discussion of the underlying reaction pathway.
Data Presentation
The following table summarizes quantitative data for various Friedel-Crafts benzylation reactions, providing a comparative overview of different catalysts and conditions. While specific data for the benzylation of diphenylmethane is limited in the literature, the presented data for the benzylation of benzene offers a strong baseline for understanding catalyst efficacy.
| Catalyst System | Benzylating Agent | Substrate | Molar Ratio (Substrate:Agent) | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity to Monobenzylated Product (%) | Reference |
| FeCl₃ | Benzyl Chloride | Benzene | 10:1 to 20:1 | 65 | 2 hours | 100 | 76 | [2] |
| AlCl₃ | Benzyl Chloride | Benzene | ~6.5:1 | Boiling | 1 hour | ~50-52 (Yield) | Not specified | [3] |
| Fe₂O₃/ZrO₂ | Benzyl Chloride | Benzene | 2:1 | 80 | 30 minutes | >90 (Yield) | High | |
| Amalgamated Al | Benzyl Chloride | Benzene | ~6.5:1 | Boiling | 1 hour | 49.5–52.5 (Yield) | Not specified | [3] |
Experimental Protocols
This section provides a detailed methodology for the laboratory-scale benzylation of diphenylmethane.
Materials and Equipment
-
Reactants: Diphenylmethane (≥98%), Benzyl chloride (≥99%), Anhydrous solvent (e.g., dichloromethane or excess diphenylmethane)
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)
-
Reagents for Workup: 5% Hydrochloric acid solution, Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate or sodium sulfate
-
Glassware: Three-neck round-bottom flask, Reflux condenser, Dropping funnel, Magnetic stirrer, Heating mantle
-
Analytical Instruments: Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy
Experimental Procedure
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel.
-
In an inert atmosphere (e.g., under nitrogen or argon), add diphenylmethane (1.2 equivalents) and the anhydrous solvent to the flask.
-
Begin stirring the mixture and cool the flask in an ice bath.
-
-
Catalyst Addition:
-
Carefully add the Lewis acid catalyst (e.g., AlCl₃, 0.3 equivalents) to the stirred solution in portions. The addition is exothermic and may cause fuming.
-
-
Addition of Benzyl Chloride:
-
Once the catalyst has been added and the mixture has cooled, add benzyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature of the reaction mixture below 10°C during the addition.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
-
Reaction Quenching and Workup:
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench the reaction by adding cold 5% hydrochloric acid solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to isolate the desired 1,1,2-triphenylethane.
-
Visualizations
Reaction Pathway
The benzylation of diphenylmethane follows a Friedel-Crafts alkylation mechanism. The Lewis acid catalyst activates the benzyl chloride to form a benzyl carbocation, which is then attacked by the electron-rich aromatic ring of diphenylmethane.
Caption: Reaction pathway for the benzylation of diphenylmethane.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 1,1,2-triphenylethane.
Caption: General experimental workflow for the benzylation of diphenylmethane.
References
Application Note: Analysis of 1,4-Dibenzylbenzene by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and quantification of 1,4-Dibenzylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an aromatic hydrocarbon relevant in various fields of chemical synthesis and material science. The methodology presented herein provides a robust framework for the analysis of this compound, ensuring high sensitivity and specificity. This document outlines sample preparation, GC-MS instrument parameters, and data analysis, and includes key mass spectral data for confident identification.
Introduction
This compound (also known as p-dibenzylbenzene) is a symmetrical aromatic compound with the molecular formula C₂₀H₁₈.[1] Accurate and reliable analytical methods are essential for its characterization, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering excellent chromatographic separation and definitive molecular identification based on mass-to-charge ratio.[2] This application note provides a standardized method that can be adapted for various research and quality control applications.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is a general procedure for the extraction of this compound from a liquid sample matrix. Optimization may be required for specific sample types.
Materials:
-
Sample containing this compound
-
Dichloromethane (DCM), HPLC grade
-
Deionized water
-
Anhydrous sodium sulfate
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
GC vials
Procedure:
-
Accurately weigh or measure a known quantity of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water to the tube.
-
Add 10 mL of dichloromethane (DCM) to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the extraction of this compound into the organic phase.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Carefully collect the lower organic layer (DCM) using a Pasteur pipette and transfer it to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Filter the dried extract through a 0.45 µm syringe filter directly into a GC vial.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and can be optimized for specific instrumentation and analytical goals.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane) |
| Injector | Split/Splitless |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes. |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a prominent molecular ion and several key fragment ions. The molecular weight of this compound is 258.4 g/mol .[1]
Key Mass Spectral Data:
| m/z | Relative Intensity | Assignment |
| 258 | High | [M]⁺ (Molecular Ion) |
| 167 | High | [M - C₇H₇]⁺ (Loss of a benzyl radical) |
| 165 | Moderate | [C₁₃H₉]⁺ (Further fragmentation) |
| 91 | Moderate | [C₇H₇]⁺ (Benzyl or Tropylium Cation) |
Note: Relative intensities are approximate and can vary based on instrumentation and tuning.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standards of this compound of known concentrations. The analysis is typically performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
Example SIM Ions for Quantification:
| Ion Type | m/z |
| Quantifier | 258 |
| Qualifier 1 | 167 |
| Qualifier 2 | 165 |
A typical calibration curve for aromatic hydrocarbons analyzed by GC-MS demonstrates good linearity, with correlation coefficients (R²) often exceeding 0.99.[3][4] The limits of detection (LOD) and quantification (LOQ) for similar polycyclic aromatic hydrocarbons can be in the low ng/mL to µg/kg range, depending on the sample matrix and instrumentation.[4][5]
Experimental Workflow and Signaling Pathways
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound. The combination of chromatographic separation and mass spectrometric detection allows for both confident identification and accurate quantification of the analyte. The provided experimental parameters and data serve as a valuable resource for researchers and scientists in various fields requiring the analysis of this compound.
References
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,4-Dibenzylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the acquisition and analysis of ¹H and ¹³C NMR spectra of 1,4-dibenzylbenzene. The protocols outlined below are intended to ensure high-quality, reproducible data for structural elucidation and purity assessment.
Introduction
This compound is a symmetrical aromatic hydrocarbon. NMR spectroscopy is a powerful analytical technique for confirming its molecular structure by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei. This document outlines the standardized procedures for sample preparation, data acquisition, and processing.
Data Presentation
The quantitative NMR data for this compound, acquired in deuterated chloroform (CDCl₃), are summarized in the tables below. These values are critical for the structural verification of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.32 - 7.20 | m | 10H | - | Phenyl-H |
| 7.13 | s | 4H | - | Central Ring-H |
| 3.98 | s | 4H | - | Methylene-H (-CH₂-) |
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 141.2 | Phenyl C (quaternary) |
| 139.8 | Central Ring C (quaternary) |
| 129.0 | Central Ring CH |
| 128.9 | Phenyl CH |
| 128.5 | Phenyl CH |
| 126.1 | Phenyl CH |
| 41.7 | Methylene C (-CH₂-) |
Experimental Protocols
The following protocols describe the step-by-step methodology for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) of high purity (0.6-0.7 mL)
-
Standard 5 mm NMR tube
-
Pasteur pipette
-
Small vial
-
-
Procedure:
-
Weigh the appropriate amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the solution height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely and label it clearly.
-
3.2. NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
3.2.1. ¹H NMR Acquisition
-
Pulse Program: zg30 (or equivalent standard 1D proton experiment)
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1.0 - 2.0 s
-
Acquisition Time (AQ): 3 - 4 s
-
Spectral Width (SW): 16 ppm (-2 to 14 ppm)
-
Temperature: 298 K
3.2.2. ¹³C NMR Acquisition
-
Pulse Program: zgpg30 (or equivalent proton-decoupled 1D carbon experiment)
-
Number of Scans (NS): 1024 or more (depending on concentration)
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.0 - 1.5 s
-
Spectral Width (SW): 240 ppm (-10 to 230 ppm)
-
Temperature: 298 K
3.3. NMR Data Processing
Accurate data processing is essential for the correct interpretation of NMR spectra.
-
Software: MestReNova, TopSpin, or similar NMR processing software.
-
Processing Steps:
-
Fourier Transformation (FT): Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm (e.g., polynomial fit) to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H and 77.16 ppm for ¹³C spectra.
-
Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak for the ¹H spectrum.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Logical relationships in NMR structural elucidation.
1,4-Dibenzylbenzene as a Liquid Scintillator in Particle Physics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic liquid scintillators are fundamental tools in particle physics, enabling the detection of various types of radiation, including neutrons and neutrinos.[1] The performance of a liquid scintillator is largely determined by its solvent, which constitutes the bulk of the scintillating medium. An ideal solvent should possess high light yield, good energy transfer efficiency to dissolved fluors, a short decay time, and desirable physical properties such as a high flash point for safety.[2]
This document explores the potential application of 1,4-dibenzylbenzene as a solvent in liquid scintillators for particle physics experiments. While not a conventionally used scintillator solvent, its aromatic structure suggests it may possess suitable properties. These notes provide a theoretical framework and practical protocols for researchers interested in investigating its scintillation characteristics.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling, safety considerations, and for understanding its potential behavior as a liquid scintillator solvent.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈ | [3][4] |
| Molecular Weight | 258.36 g/mol | [3] |
| Melting Point | 87.5 °C | [3] |
| Boiling Point | ~336.6 °C | [3] |
| Flash Point | 182.5 °C | [3] |
| Density | ~1.05 g/cm³ | [3] |
| Appearance | Colorless to pale yellow solid/liquid | [3] |
| Solubility | Insoluble in water, soluble in organic solvents | [3] |
Scintillation Properties (Hypothetical)
To date, there is a lack of published experimental data on the specific scintillation properties of this compound as a liquid scintillator. However, based on its aromatic nature, it is hypothesized to function as a primary scintillation solvent. The expected performance characteristics that require experimental verification are outlined in Table 2.
| Scintillation Property | Expected Range (for a typical formulation) |
| Light Yield (% Anthracene) | 40 - 60% |
| Primary Decay Time | 2 - 5 ns |
| Secondary Decay Time | 10 - 50 ns |
| Pulse Shape Discrimination (PSD) Figure of Merit (FoM) | 1.0 - 1.5 |
| Wavelength of Maximum Emission | 340 - 360 nm (with PPO) |
Note: The values in Table 2 are hypothetical and serve as a guideline for experimental investigation. Actual values will depend on the purity of this compound and the concentration of dissolved fluors.
Experimental Protocols
I. Synthesis of this compound
For researchers who wish to synthesize this compound for experimental use, a common method is the Friedel-Crafts benzylation of benzene with benzyl chloride.[3]
Materials:
-
Benzene (anhydrous)
-
Benzyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Friedel-Crafts catalyst
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Heating mantle and magnetic stirrer
Procedure:
-
Set up a reflux apparatus with a round-bottom flask charged with anhydrous benzene and a magnetic stir bar.
-
Slowly add the anhydrous aluminum chloride catalyst to the stirred benzene.
-
From a dropping funnel, add benzyl chloride dropwise to the reaction mixture. The reaction is exothermic and may require cooling to control the rate.
-
After the addition is complete, heat the mixture to reflux for a specified time to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and then pour it slowly over crushed ice and concentrated HCl to quench the reaction and decompose the catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
II. Preparation of a this compound-Based Liquid Scintillator
This protocol describes the preparation of a liquid scintillator cocktail using this compound as the solvent.
Materials:
-
High-purity this compound
-
Primary fluor: 2,5-diphenyloxazole (PPO)
-
Secondary wavelength shifter (optional): 1,4-bis(2-methylstyryl)benzene (bis-MSB)
-
High-purity nitrogen gas
-
Scintillation vial (low-potassium glass)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound and transfer it to the scintillation vial. If this compound is solid at room temperature, it will need to be gently heated to its molten state.
-
Weigh the appropriate amount of PPO (e.g., 3-5 g/L) and add it to the molten this compound.
-
If using a secondary wavelength shifter, weigh the appropriate amount of bis-MSB (e.g., 15-30 mg/L) and add it to the mixture.
-
Place the magnetic stir bar in the vial and stir the mixture on a magnetic stirrer until all solutes are completely dissolved. Gentle heating may be required.
-
To remove dissolved oxygen, which can quench the scintillation light, purge the solution with high-purity nitrogen gas for 15-20 minutes.
-
Seal the vial tightly to prevent re-absorption of oxygen.
-
Allow the solution to cool to room temperature and dark-adapt for several hours before characterization.
Caption: Preparation of a this compound liquid scintillator.
III. Characterization of Scintillation Properties
A. Light Yield Measurement
The relative light yield can be determined by comparing the position of the Compton edge from a gamma source (e.g., ¹³⁷Cs) with that of a standard scintillator with a known light yield (e.g., anthracene or a commercial liquid scintillator).
Experimental Setup:
-
Prepared this compound scintillator vial
-
Standard scintillator vial
-
Gamma-ray source (e.g., ¹³⁷Cs)
-
Photomultiplier tube (PMT)
-
High voltage power supply
-
Preamplifier and shaping amplifier
-
Multichannel analyzer (MCA)
Procedure:
-
Couple the prepared scintillator vial to the PMT using optical grease.
-
Place the ¹³⁷Cs source at a fixed distance from the scintillator.
-
Acquire a pulse height spectrum using the MCA.
-
Identify the Compton edge in the spectrum, which corresponds to the maximum energy deposited by a Compton-scattered gamma ray.
-
Repeat the measurement with the standard scintillator under identical conditions (same PMT, high voltage, and geometry).
-
The relative light yield is calculated as the ratio of the Compton edge channel numbers of the test scintillator to the standard scintillator, scaled by the known light yield of the standard.
B. Decay Time Measurement
The scintillation decay time can be measured using the time-correlated single-photon counting (TCSPC) technique.
Experimental Setup:
-
Pulsed light source (e.g., LED or laser) or a radioactive source providing a start signal (e.g., ²²Na)
-
Two fast PMTs
-
Constant fraction discriminators (CFDs)
-
Time-to-amplitude converter (TAC)
-
Multichannel analyzer (MCA)
Procedure:
-
A "start" signal is generated by the light source or the accompanying gamma ray from the radioactive source.
-
The scintillation photons from the prepared sample are detected by a "stop" PMT.
-
The time difference between the start and stop signals is measured by the TAC and recorded by the MCA, building up a histogram of photon arrival times.
-
The resulting decay curve is fitted with one or more exponential functions to extract the decay time constants (prompt and delayed components).
C. Pulse Shape Discrimination (PSD)
PSD is the ability to distinguish between different types of incident particles (e.g., neutrons and gamma rays) based on the shape of the scintillation pulse. The charge integration method is a common technique for PSD.
Experimental Setup:
-
Prepared scintillator vial coupled to a PMT
-
Mixed neutron-gamma source (e.g., AmBe or ²⁵²Cf)
-
Fast digitizer or waveform analyzer
-
Data acquisition system
Procedure:
-
Expose the scintillator to the mixed radiation field.
-
Record the full waveform of each scintillation pulse using the fast digitizer.
-
For each pulse, integrate the charge in two different time windows: a short window covering the initial part of the pulse ("prompt" or "fast" component) and a long window covering the tail of the pulse ("delayed" or "slow" component).
-
Plot the ratio of the charge in the tail to the total charge versus the total charge.
-
Neutron and gamma-ray events will form distinct bands on this plot, allowing for their separation.
-
The quality of the separation is quantified by the Figure of Merit (FoM), calculated as the separation between the neutron and gamma peaks divided by the sum of their full widths at half maximum (FWHM).
Caption: Workflow for characterizing scintillation properties.
Potential Advantages and Outlook
The investigation of this compound as a liquid scintillator is a novel research direction. Its high flash point of 182.5 °C is a significant potential advantage, offering enhanced safety in large-scale experiments compared to traditional solvents like xylene or pseudocumene.[2][3] Its aromatic structure is conducive to efficient energy transfer, a prerequisite for a good scintillator solvent.
Further research is required to experimentally determine its light yield, timing characteristics, and pulse shape discrimination capabilities. The protocols outlined in this document provide a roadmap for such investigations. Should this compound prove to have favorable scintillation properties, it could represent a valuable addition to the suite of materials available for the next generation of particle physics detectors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dibenzylbenzene
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-dibenzylbenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are its main challenges?
The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of benzene with a benzylating agent, such as benzyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] While direct, this method presents several challenges:
-
Polyalkylation: The initial product, benzylbenzene, is more reactive than benzene itself, leading to the formation of di-, tri-, and even higher substituted products. This reduces the yield of the desired this compound.[2]
-
Isomer Control: The benzylation of benzene can produce a mixture of ortho, meta, and para isomers of dibenzylbenzene. Achieving high selectivity for the desired para isomer is a significant challenge.
-
Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture and can be deactivated by trace amounts of water in the reagents or glassware.[3]
Q2: How can I minimize polyalkylation and improve the yield of the mono-substituted product (benzylbenzene) as a precursor?
To favor mono-alkylation and limit the formation of polysubstituted byproducts, it is recommended to use a large excess of benzene relative to the benzylating agent.[4] This increases the statistical probability of the electrophile reacting with a benzene molecule rather than an already benzylated one.
Q3: My Friedel-Crafts reaction is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?
Low yields in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is crucial.
-
Catalyst Inactivity: Ensure that the Lewis acid catalyst is anhydrous and freshly opened or properly stored. Any exposure to atmospheric moisture can significantly reduce its activity.[5]
-
Insufficient Catalyst: In some Friedel-Crafts reactions, a stoichiometric amount of the catalyst is required because the product can form a complex with the catalyst, rendering it inactive.[3]
-
Sub-optimal Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also promote side reactions and decomposition. Experiment with a range of temperatures to find the optimal balance.
-
Purity of Reagents: Impurities in benzene or the benzylating agent can interfere with the reaction, leading to lower yields and the formation of byproducts. Ensure the purity of your starting materials.
Q4: I am observing the formation of a mixture of isomers. How can I increase the selectivity for this compound?
Achieving high para-selectivity is a common challenge. The choice of catalyst and reaction conditions can influence the isomer distribution.
-
Catalyst Selection: While traditional Lewis acids like AlCl₃ are effective, they may not offer the best selectivity. The use of certain solid acid catalysts, such as specific zeolites, has been shown to favor the formation of the para isomer due to shape-selectivity within their porous structures.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable para isomer.
Q5: What are some common byproducts in the synthesis of this compound and how can they be removed?
Besides the ortho and meta isomers, other byproducts can include polybenzylated benzenes and products from the self-condensation of benzyl chloride. Purification can be achieved through:
-
Fractional Distillation: This technique is effective for separating components with different boiling points.[6]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective method for purification.
-
Column Chromatography: For laboratory-scale purifications, column chromatography can be used to separate the desired para isomer from other isomers and byproducts.[6]
Troubleshooting Guides
Low Yield Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst (e.g., hydrated AlCl₃). | Use a fresh, anhydrous Lewis acid catalyst. Ensure all glassware and solvents are dry. |
| Deactivated aromatic substrate (less relevant for benzene but important for substituted benzenes). | Ensure the starting aromatic ring is not strongly deactivated by electron-withdrawing groups. | |
| Insufficiently reactive benzylating agent. | Consider using a more reactive benzylating agent, such as benzyl bromide over benzyl chloride. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. | |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity. | Experiment with different catalysts (e.g., shape-selective zeolites). Optimize the reaction temperature; lower temperatures may favor the para isomer. |
| Polyalkylation Products Observed | The initial product (benzylbenzene) is more reactive than benzene. | Use a large excess of benzene to increase the probability of the electrophile reacting with the starting material. |
| Charring or Darkening of Reaction Mixture | The reaction is too vigorous, leading to decomposition. | Control the rate of addition of the benzylating agent or catalyst. Perform the reaction at a lower temperature, using an ice bath if necessary. |
Purification Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor Separation During Fractional Distillation | Distillation rate is too high. | Reduce the heating rate to ensure a slow and steady distillation, allowing for proper equilibrium between liquid and vapor phases.[6] |
| Inefficient fractionating column. | Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). | |
| Product Fails to Crystallize During Recrystallization | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the product. |
| Presence of impurities inhibiting crystallization. | Try adding a seed crystal or scratching the inside of the flask to induce crystallization. Consider a preliminary purification step like column chromatography. | |
| Incorrect solvent system. | Experiment with different solvents or solvent mixtures to find one in which the product has high solubility at high temperatures and low solubility at low temperatures. | |
| Poor Separation in Column Chromatography | Incorrect mobile phase. | Optimize the eluent system by thin-layer chromatography (TLC) first to achieve good separation between the desired product and impurities. |
| Column overloading. | Use an appropriate amount of crude product relative to the amount of stationary phase. |
Data Presentation
Comparison of Catalysts for Benzylation of Benzene with Benzyl Chloride
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Benzyl Chloride Conversion (%) | Selectivity to Diphenylmethane (%) | Selectivity to Polybenzyl Products (%) |
| Basolite C300 (Cu-MOF) | 80 | 2 | ~73 | ~16.5 | <3.2 |
| Basolite F300 (Fe-MOF) | 80 | - | Complete | ~72 | ~18 |
| FeCl₃ | 80 | - | - | 35 | 6 |
| CuCl₂ | 80 | 4 | Low | ~3 | - |
Data adapted from a study on the alkylation of benzene with benzyl chloride. Note that the primary product in this study was diphenylmethane (mono-benzylated benzene), but the data provides insights into catalyst activity and the formation of polybenzylated byproducts, which are relevant to the synthesis of dibenzylbenzene.[7][8]
Experimental Protocols
General Protocol for Friedel-Crafts Synthesis of this compound
This protocol is a representative procedure adapted from established methods for similar alkylation reactions.
Materials:
-
Benzene (anhydrous)
-
Benzyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.
-
Initial Mixture: Add a significant excess of anhydrous benzene to the flask and cool it in an ice-water bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride portion-wise to the cooled benzene with stirring.
-
Addition of Benzylating Agent: Add benzyl chloride dropwise from the dropping funnel to the stirred mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by TLC.
-
Workup: Cool the reaction mixture in an ice bath and slowly add ice-cold water to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product, which will be a mixture of isomers and polybenzylated products, by fractional distillation under reduced pressure or recrystallization to isolate the this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Separation of Dibenzylbenzene Isomers by Fractional Distillation
Welcome to the Technical Support Center for the separation of dibenzylbenzene isomers. This resource is designed for researchers, scientists, and drug development professionals who are utilizing fractional distillation for the purification of ortho-, meta-, and para-dibenzylbenzene. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.
Frequently Asked Questions (FAQs)
Q1: Is fractional distillation a suitable method for separating dibenzylbenzene isomers?
A1: Fractional distillation can be used to separate dibenzylbenzene isomers, but it presents a significant challenge due to the very close boiling points of the ortho, meta, and para isomers.[1][2] The success of the separation is highly dependent on the efficiency of the fractional distillation setup, including the length of the fractionating column and the packing material used. For high-purity requirements, other techniques like preparative chromatography may be more suitable or required as a subsequent purification step.
Q2: What are the boiling points of the dibenzylbenzene isomers?
Q3: Why is my separation of dibenzylbenzene isomers resulting in poor purity?
A3: Poor separation is a common issue and can be attributed to several factors:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to resolve the small difference in boiling points.
-
Incorrect Distillation Rate: A distillation rate that is too fast does not allow for the necessary multiple condensation-vaporization cycles required for efficient separation.[3]
-
Heat Loss: Inadequate insulation of the distillation column can disrupt the temperature gradient, leading to premature condensation and reduced separation efficiency.[4]
-
Flooding or Dry Channels: Improper packing of the column can lead to flooding (where liquid backs up in the column) or the formation of dry channels, both of which significantly reduce the surface area available for vapor-liquid equilibrium.
Q4: How can I improve the efficiency of my fractional distillation?
A4: To enhance separation efficiency, consider the following:
-
Increase the Number of Theoretical Plates: Use a longer fractionating column or a more efficient packing material (e.g., structured packing instead of random packing like Raschig rings).[3][4]
-
Optimize the Reflux Ratio: A higher reflux ratio (the ratio of the condensate returned to the column to the condensate collected as distillate) generally leads to better separation but increases the distillation time.
-
Maintain a Slow and Steady Distillation Rate: Heat the mixture slowly and maintain a consistent rate of 1-2 drops of distillate per second.[3]
-
Insulate the Column: Wrap the column with glass wool or aluminum foil to minimize heat loss to the surroundings.[3][4]
-
Use a Vacuum: Performing the distillation under reduced pressure will lower the boiling points of the isomers, which can sometimes improve separation and is particularly useful for high-boiling compounds to prevent thermal degradation.
Quantitative Data
The following table summarizes the available physical properties of dibenzylbenzene isomers. Please note the scarcity of experimentally verified boiling point data for the ortho and meta isomers.
| Isomer | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| ortho-Dibenzylbenzene | 1,2-bis(phenylmethyl)benzene | C₂₀H₁₈ | 258.36 | Not readily available | Liquid at room temp. |
| meta-Dibenzylbenzene | 1,3-bis(phenylmethyl)benzene | C₂₀H₁₈ | 258.36 | Not readily available | Liquid at room temp.[5] |
| para-Dibenzylbenzene | 1,4-bis(phenylmethyl)benzene | C₂₀H₁₈ | 258.36 | ~387 (estimated)[1] | 87.5[6] |
Experimental Protocol: Fractional Distillation of Dibenzylbenzene Isomers
This protocol outlines a general procedure for the separation of a mixture of dibenzylbenzene isomers.
Materials and Equipment:
-
Mixture of dibenzylbenzene isomers
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
-
Glass wool or aluminum foil for insulation
-
Vacuum pump and manometer (for vacuum distillation)
-
Clamps and stands
Procedure:
-
Apparatus Setup:
-
Place the dibenzylbenzene isomer mixture and a few boiling chips (or a magnetic stir bar) into a round-bottom flask.
-
Assemble the fractional distillation apparatus, ensuring all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[3]
-
Securely clamp the apparatus.
-
Wrap the fractionating column with glass wool or aluminum foil to provide insulation.[3]
-
-
Distillation:
-
Begin heating the mixture gently with the heating mantle.
-
As the mixture boils, observe the vapor rising slowly through the fractionating column.
-
Maintain a slow and steady distillation rate by carefully controlling the heating. A rate of 1-2 drops of distillate per second is recommended.[3]
-
Monitor the temperature at the distillation head. It should remain constant during the collection of a pure fraction.
-
-
Fraction Collection:
-
Collect the initial fraction (forerun), which may contain more volatile impurities.
-
As the temperature begins to rise and stabilize, collect the fraction corresponding to the lowest boiling isomer (ortho-dibenzylbenzene).
-
When the temperature starts to rise again, change the receiving flask to collect the intermediate fraction.
-
Collect the fraction corresponding to the next isomer (meta-dibenzylbenzene) as the temperature stabilizes at a higher point.
-
Repeat the process for the highest boiling isomer (para-dibenzylbenzene).
-
-
Analysis:
-
Analyze the collected fractions using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine their purity.
-
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the fractional distillation of dibenzylbenzene isomers.
Caption: Experimental workflow for separating dibenzylbenzene isomers.
Caption: Troubleshooting guide for poor separation of isomers.
References
Technical Support Center: Purification of Crude 1,4-Dibenzylbenzene by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,4-dibenzylbenzene via recrystallization. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during this purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
Recrystallization is a purification technique for solid organic compounds.[1] The principle lies in the differential solubility of this compound and its impurities in a chosen solvent at different temperatures.[1] An ideal solvent will dissolve the crude product, including impurities, at an elevated temperature (near the solvent's boiling point) and allow the desired this compound to crystallize out in a pure form upon cooling, while the impurities remain dissolved in the solvent (mother liquor).[2]
Q2: What are the key physical properties of this compound relevant to its recrystallization?
Key physical properties include:
-
Melting Point: 87.5°C[3]
-
Appearance: A solid at room temperature.
-
Solubility: Generally insoluble in water but soluble in organic solvents.[3]
Q3: What are the common impurities in crude this compound?
Crude this compound, typically synthesized via a Friedel-Crafts benzylation of benzene (B151609), may contain several impurities:
-
Isomeric Dibenzylbenzenes: 1,2- and 1,3-dibenzylbenzene (B84833) are common isomers formed during the synthesis.
-
Polybenzylated Products: Over-alkylation can lead to the formation of tribenzylbenzene (B8657161) and other more highly benzylated species.
-
Unreacted Starting Materials: Residual benzene and benzyl (B1604629) chloride may be present.
-
Side-Reaction Products: Diphenylmethane can be formed as a byproduct.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[4] 2. The cooling process is too rapid: This can lead to supersaturation without crystallization. 3. The concentration of this compound is too low. | 1. Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4] 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure this compound. 3. Cool for a longer period: Place the solution in an ice bath to further decrease the solubility. |
| Oily precipitate forms instead of crystals. | 1. The boiling point of the solvent is higher than the melting point of the solute (oiling out). 2. The compound is highly impure, leading to a significant melting point depression. | 1. Use a lower-boiling point solvent or a solvent mixture. 2. Add a small amount of a solvent in which the compound is more soluble to the hot mixture, then cool slowly. 3. Attempt a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities before recrystallization. |
| Low recovery of purified crystals. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. [4] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold enough. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. Use a stemless funnel to prevent clogging. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The purified crystals are still impure (e.g., off-color, broad melting point range). | 1. The chosen solvent is not suitable for separating the specific impurities present. 2. The cooling process was too fast, trapping impurities within the crystal lattice. 3. Insoluble impurities were not removed by hot filtration. | 1. Select a different recrystallization solvent or use a solvent pair. Perform small-scale solvent screening to find the optimal solvent. 2. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. 3. Perform a hot gravity filtration step before allowing the solution to cool and crystallize. |
Data Presentation
Table 1: Physical Properties of this compound and Common Solvents
| Compound/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₂₀H₁₈ | 258.36 | 87.5[3] | ~337 |
| Ethanol (B145695) | C₂H₅OH | 46.07 | -114.1 | 78.4 |
| Toluene | C₇H₈ | 92.14 | -95 | 110.6[5] |
| Hexane | C₆H₁₄ | 86.18 | -95 | 69 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 |
| Acetone | C₃H₆O | 58.08 | -94.9 | 56 |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, ethanol is a promising solvent.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the solid just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a stemless funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for a period. For final drying, transfer the crystals to a watch glass or drying dish and place them in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.
-
Purity Assessment: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (87.5°C) indicates high purity.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Friedel-Crafts Benzylation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Friedel-Crafts benzylation reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a Friedel-Crafts benzylation reaction?
A1: The Friedel-Crafts benzylation is an electrophilic aromatic substitution reaction. It proceeds through the formation of a benzyl carbocation or a polarized complex from a benzylating agent (like benzyl chloride or benzyl alcohol) in the presence of a Lewis acid or Brønsted acid catalyst. This electrophile is then attacked by the electron-rich aromatic ring. The hydroxyl group of phenol, for instance, is a strong activating group, directing the incoming electrophile to the ortho and para positions.[1]
Q2: Why is polysubstitution a common problem in Friedel-Crafts benzylation, and how can it be controlled?
A2: Polysubstitution occurs because the initial benzylated product is often more reactive than the starting aromatic compound. The newly introduced benzyl group is electron-donating, which activates the aromatic ring towards further substitution.[2][3] To control polysubstitution, you can:
-
Use a large excess of the aromatic substrate.
-
Control the stoichiometry of the reactants carefully.
-
Adjust the reaction temperature and time; lower temperatures and shorter reaction times can minimize polysubstitution.
Q3: What factors influence the regioselectivity (ortho vs. para substitution) in Friedel-Crafts benzylation?
A3: Regioselectivity is primarily influenced by:
-
Steric Hindrance: Bulky substituents on the aromatic ring or a bulky benzylating agent will favor substitution at the less sterically hindered para position.
-
Catalyst Choice: The nature and amount of the catalyst can significantly impact the ortho/para product ratio.[1] Some catalysts may favor the formation of the thermodynamically more stable para isomer.
-
Reaction Temperature: Higher temperatures can sometimes lead to a different isomer distribution.
Q4: My Friedel-Crafts benzylation reaction is giving a low yield. What are the common causes?
A4: Low yields can stem from several issues:
-
Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Any water in the reagents or glassware will deactivate the catalyst.[4]
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring deactivates it towards electrophilic substitution, hindering the reaction.[4]
-
Insufficient Catalyst: In many cases, a stoichiometric amount of the Lewis acid is required, as the product can form a complex with the catalyst, rendering it inactive.[4]
-
Sub-optimal Temperature: The reaction may require heating to proceed at an adequate rate, but excessively high temperatures can lead to side reactions and decomposition.[4]
Q5: Can I use a substrate with an amine group (e.g., aniline) in a Friedel-Crafts benzylation?
A5: No, aromatic rings containing amino groups (-NH₂, -NHR, -NR₂) are generally unsuitable for Friedel-Crafts reactions. The lone pair of electrons on the nitrogen atom complexes with the Lewis acid catalyst, forming a strongly deactivating group that inhibits the reaction.[5][6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during Friedel-Crafts benzylation experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst Inactivity: Moisture in the reaction setup. | Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened or purified Lewis acid. |
| Deactivated Substrate: Aromatic ring has strong electron-withdrawing groups. | Consider using a more reactive aromatic substrate or a more potent catalytic system. For deactivated substrates, harsher conditions might be necessary, but this can lead to side products. | |
| Insufficient Catalyst: The catalyst is complexing with the product. | Increase the molar ratio of the Lewis acid catalyst to the benzylating agent. A 1.1 to 1.5 molar equivalent of the catalyst is often a good starting point. | |
| Low Reaction Temperature: The activation energy barrier is not being overcome. | Gradually increase the reaction temperature while monitoring the progress by TLC or GC. | |
| Polysubstitution (Multiple Benzyl Groups Added) | High Reactivity of Product: The initial product is more activated than the starting material. | Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material. |
| Harsh Reaction Conditions: High temperature or long reaction time. | Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely to stop it once the desired product is formed. | |
| Poor Regioselectivity (Undesired Isomer Ratio) | Steric and Electronic Effects: Inherent properties of the substrate and electrophile. | Modify the benzylating agent to be more or less sterically demanding. |
| Catalyst Choice: The catalyst is not favoring the desired isomer. | Screen different Lewis or Brønsted acid catalysts. For example, milder Lewis acids like FeCl₃ or ZnCl₂ might offer different selectivity compared to AlCl₃. | |
| Reaction Temperature: Temperature is influencing the isomer distribution. | Experiment with a range of reaction temperatures to find the optimal condition for the desired isomer. | |
| Carbocation Rearrangement | Formation of an Unstable Carbocation: The initial carbocation rearranges to a more stable one. | This is a known limitation of Friedel-Crafts alkylations. To avoid this, consider using a Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction) to obtain the desired alkylated product. |
Data Presentation
Table 1: Comparison of Catalysts for the Benzylation of Toluene with Benzyl Chloride
| Catalyst | Reaction Time (h) | Conversion (%) | Selectivity to p-Benzyl Toluene (%) | Reference |
| ZrPW | 5 | >95 | High | [7] |
| TiPW | 5 | >95 | High | [7] |
| SnPW | 5 | >95 | High | [7] |
| 12-TPA/ZrO₂ | 5 | >90 | High | [7] |
| 12-TPA/TiO₂ | 5 | >90 | High | [7] |
| 12-TPA/SnO₂ | 5 | >90 | High | [7] |
Reaction Conditions: Toluene:Benzyl Chloride mole ratio = 1:1.5, Catalyst amount = 0.25 g, Temperature = 130 °C.
Table 2: Effect of Lewis Acid Catalyst on the Benzylation of Anisole with Benzyl Bromide
| Catalyst (wt%) | Time (h) | Yield (%) | Reference |
| PIZP (2.5) | 1.5 | 100 | |
| PIZP (5) | 1 | 100 | |
| PIZP (10) | 2 | 100 | |
| PIZP (20) | 3 | 100 |
Reaction Conditions: Solvent-free, Anisole:Benzyl Bromide mole ratio = 1:1. PIZP = Potassium Iron Zirconium Phosphate
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Benzylation of an Arene with Benzyl Chloride using AlCl₃
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.
-
Reagents: In the flask, place the anhydrous aromatic substrate and a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).
-
Catalyst Addition: Cool the flask in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the stirred solution.
-
Addition of Benzylating Agent: Dissolve benzyl chloride in the same anhydrous solvent in the dropping funnel. Add the benzyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat to reflux for a specified time (monitor by TLC or GC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench it by adding crushed ice, followed by dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as distillation or column chromatography.
Visualizations
Caption: Mechanism of Friedel-Crafts Benzylation.
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 7. chemijournal.com [chemijournal.com]
Technical Support Center: Optimizing Suzuki Coupling for 1,4-Dibenzylbenzene Synthesis
Welcome to the technical support center for the synthesis of 1,4-dibenzylbenzene via Suzuki-Miyaura coupling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound using Suzuki coupling?
A1: The synthesis involves a double Suzuki-Miyaura cross-coupling reaction. The primary reactants are 1,4-bis(bromomethyl)benzene and phenylboronic acid, catalyzed by a palladium complex in the presence of a base.
Q2: My reaction yield is low. What are the most common causes?
A2: Low yields in this Suzuki coupling can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may be poisoned or decomposed.
-
Inefficient Reagents: The quality of the boronic acid, base, or solvent can significantly impact the reaction.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time, low temperature, or poor mixing.
-
Side Reactions: Unwanted side reactions such as homocoupling, dehalogenation, or protodeboronation can consume starting materials and reduce the yield of the desired product.[1]
Q3: I'm observing a significant amount of phenyl-phenyl homocoupling product. How can I minimize this?
A3: Homocoupling of phenylboronic acid is often caused by the presence of oxygen in the reaction mixture.[2] To mitigate this:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source like Pd(OAc)₂.[1]
Q4: Protodeboronation of my phenylboronic acid seems to be an issue. What conditions can I change to prevent this?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be influenced by the reaction conditions. Consider the following adjustments:
-
Choice of Base: Using a non-aqueous or weaker base might be beneficial.
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can sometimes suppress this side reaction.
-
Boronic Esters: Using a more stable boronic ester, such as a pinacol ester, instead of the boronic acid can reduce the rate of protodeboronation.
Q5: I am isolating a mono-substituted product, 1-benzyl-4-(bromomethyl)benzene. How can I drive the reaction to the di-substituted product?
A5: Formation of the mono-substituted product is a common challenge in double cross-coupling reactions. To favor the formation of this compound:
-
Stoichiometry: Ensure at least two equivalents of phenylboronic acid are used. A slight excess (e.g., 2.2 to 2.5 equivalents) may be beneficial.
-
Reaction Time and Temperature: The second coupling may be slower than the first. Increasing the reaction time or temperature can help drive the reaction to completion.
-
Solubility: The mono-substituted intermediate may have different solubility properties than the starting materials. Ensure your chosen solvent can keep all species in solution throughout the reaction.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis of this compound via Suzuki coupling.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst (poisoned by air, water, or impurities).2. Incorrect base or solvent.3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere techniques (degassed solvents, use of a glovebox or Schlenk line). Use fresh, high-purity reagents.2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., THF/water, dioxane/water, DMF).3. Gradually increase the reaction temperature (e.g., from 80 °C to 100 °C). |
| Formation of Significant Side Products | 1. Homocoupling: Presence of oxygen.2. Dehalogenation: Reduction of the benzyl bromide.3. Protodeboronation: Decomposition of phenylboronic acid. | 1. Improve degassing procedures.2. Use a milder base or lower reaction temperature.3. Use a boronic ester or anhydrous conditions. |
| Incomplete Reaction (Mixture of mono- and di-substituted products) | 1. Insufficient equivalents of phenylboronic acid.2. Reaction time is too short or temperature is too low.3. Poor solubility of the mono-substituted intermediate. | 1. Increase the equivalents of phenylboronic acid (e.g., 2.2 - 2.5 eq).2. Extend the reaction time and/or increase the temperature.3. Choose a solvent that ensures solubility of all reaction components (e.g., DMF, dioxane). |
| Difficulty in Product Purification | 1. Co-elution of product with byproducts (e.g., homocoupled phenylboronic acid).2. Presence of residual palladium catalyst. | 1. Optimize reaction conditions to minimize byproduct formation. Employ different chromatographic techniques (e.g., different solvent systems, reverse-phase chromatography).2. Use a palladium scavenger or perform an aqueous workup with a chelating agent. |
Optimized Reaction Conditions for C(sp³)-C(sp²) Suzuki Coupling
The following table summarizes optimized conditions for Suzuki-Miyaura couplings involving benzylic halides, which can serve as a starting point for the synthesis of this compound.
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂ with a suitable ligand | Pre-formed catalysts can offer better reproducibility.[3] |
| Ligand | Bulky, electron-rich phosphines like SPhos or XPhos | These ligands are known to be effective for C(sp³)-C(sp²) couplings.[3] |
| Base | Cs₂CO₃ or K₃PO₄ | Stronger, non-nucleophilic bases are often preferred.[3] |
| Solvent | THF/H₂O (e.g., 10:1) or Dioxane/H₂O | A mixture of an organic solvent and water is common.[3] |
| Temperature | 70-100 °C | The optimal temperature may need to be determined empirically. |
| Reactant Ratio | 1,4-bis(bromomethyl)benzene : Phenylboronic Acid (1 : 2.2-2.5) | An excess of the boronic acid is used to drive the double coupling to completion. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for challenging substrates. |
Experimental Protocol
This protocol is a general guideline for the synthesis of this compound via a double Suzuki-Miyaura coupling reaction. Optimization may be required based on your specific experimental setup and reagent purity.
Materials:
-
1,4-bis(bromomethyl)benzene
-
Phenylboronic acid (2.2 - 2.5 equivalents)
-
PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (3 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-bis(bromomethyl)benzene (1.0 eq.), phenylboronic acid (2.2 eq.), and cesium carbonate (3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%). Then, add a degassed mixture of THF and water (e.g., 10:1 v/v) via cannula or syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may take several hours to go to completion.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material and mono-substituted intermediate), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
Visualizing the Process
To better understand the key aspects of the Suzuki coupling reaction for synthesizing this compound, the following diagrams illustrate the reaction mechanism, a general experimental workflow, and a troubleshooting decision tree.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki coupling.
Caption: A decision tree for troubleshooting Suzuki coupling.
References
Troubleshooting low yields in the synthesis of 1,4-Dibenzylbenzene derivatives
Welcome to the technical support center for the synthesis of 1,4-dibenzylbenzene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for common challenges encountered during synthesis, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound derivatives?
The most common methods for synthesizing this compound derivatives are Friedel-Crafts benzylation and transition metal-catalyzed cross-coupling reactions.
-
Friedel-Crafts Benzylation: This is a classic electrophilic aromatic substitution method where a benzene ring is reacted with a benzylating agent (e.g., benzyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1] It is a direct method but can be prone to issues like polyalkylation and isomer formation.[1][2]
-
Suzuki Coupling: This palladium-catalyzed reaction couples a benzyl halide (or derivative) with a benzene-1,4-diboronic acid, or a 1,4-dihalobenzene with a benzylboronic acid. This method offers high selectivity but requires more complex starting materials and careful control of reaction conditions to avoid side reactions.[3][4]
-
Kumada Coupling: This was the first transition metal-catalyzed cross-coupling reaction and utilizes a nickel or palladium catalyst to couple a Grignard reagent (e.g., benzylmagnesium bromide) with a dihalobenzene.[5] It is a cost-effective method, particularly for unsymmetrical biaryls.[5]
Q2: Why is polyalkylation a major issue in the synthesis of this compound, and how can it be minimized?
Polyalkylation occurs because the initial product, mono-benzylbenzene, is more reactive than the starting benzene ring.[1] The electron-donating nature of the first benzyl group activates the ring, making it more susceptible to further substitution, leading to the formation of tri- and tetra-benzylbenzene byproducts.[1]
To minimize polyalkylation, the most effective strategy is to use a large molar excess of the benzene substrate relative to the benzylating agent.[2][6] This increases the statistical probability that the electrophile will react with an un-substituted benzene molecule rather than an already benzylated one.[2]
Q3: What causes the formation of different isomers (1,2- and 1,3-dibenzylbenzene) and how can I improve selectivity for the 1,4- (para) isomer?
The first benzyl group added to the benzene ring acts as an ortho-, para- director for the second substitution. This means that both 1,2- (ortho) and 1,4- (para) isomers are typically formed.[1] Selectivity for the desired 1,4-isomer is influenced by reaction conditions.
-
Steric Hindrance: The bulky nature of the benzyl group generally favors the formation of the para isomer, as the ortho positions are more sterically hindered.[1]
-
Temperature: Lowering the reaction temperature can enhance selectivity for the para isomer. The formation of the para product is often kinetically favored at lower temperatures.[1][6]
-
Catalyst Choice: Shape-selective catalysts, such as certain zeolites, can be used to favor the formation of the sterically less demanding para isomer.[1]
Troubleshooting Guide for Low Yields
Problem 1: Low or no conversion of starting material.
| Possible Cause | Recommended Solution |
| Inactive Catalyst (Friedel-Crafts) | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is flame-dried, and use fresh, anhydrous solvents and reagents.[1][3] |
| Inactive Catalyst (Cross-Coupling) | Ensure the palladium or nickel catalyst is active. For palladium(II) precursors, in-situ reduction to the active Pd(0) species is necessary. Consider using a pre-catalyst.[3] |
| Low Reaction Temperature | The reaction may be too slow. Gradually increase the temperature while monitoring the reaction progress by TLC or GC to avoid side reactions.[3][6] |
| Poor Quality Starting Materials | Impurities in reactants, especially in cross-coupling reactions, can poison the catalyst. Ensure aryl halides and boronic acids (or Grignard reagents) are of high purity.[3] |
Problem 2: High proportion of polyalkylated byproducts (tri- and tetra-benzylbenzenes).
| Possible Cause | Recommended Solution |
| Incorrect Molar Ratio | The molar ratio of benzene to the benzylating agent is too low. Increase the excess of benzene significantly (e.g., 5:1 to 10:1 or higher) to favor di-substitution.[1][2] |
| High Reaction Temperature | Excessive temperatures can increase the rate of subsequent alkylation reactions. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[1] |
| Highly Active Catalyst | Strong Lewis acids like AlCl₃ can promote polyalkylation. Consider using a milder Lewis acid or a solid acid catalyst to improve selectivity.[2] |
Problem 3: Poor selectivity for the 1,4- (para) isomer.
| Possible Cause | Recommended Solution |
| High Reaction Temperature | The formation of the ortho isomer can be favored at higher temperatures. Lowering the reaction temperature often improves selectivity for the para isomer due to steric effects.[1] |
| Non-Selective Catalyst | Traditional Lewis acids are not shape-selective. Employing a shape-selective solid acid catalyst, like Zeolite Y or ZSM-5, can physically hinder the formation of the bulkier ortho isomer.[1] |
| Prolonged Reaction Time | Extended reaction times, especially at elevated temperatures, can sometimes lead to product isomerization. Monitor the reaction and stop it once the desired product concentration is maximized. |
Problem 4: Formation of significant side products (e.g., dibenzyl ether, homocoupling).
| Possible Cause | Recommended Solution |
| Dibenzyl Ether Formation (Friedel-Crafts) | This byproduct can form from the self-condensation of benzyl alcohol (if used as a starting material) or from reactions involving benzyl chloride at high temperatures with a strong acid catalyst.[7] Ensure anhydrous conditions and optimize temperature. |
| Homocoupling (Suzuki Coupling) | The coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[3] Thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles) before adding the catalyst.[8] |
| Protodeboronation (Suzuki Coupling) | The boronic acid can be replaced by a hydrogen atom from the solvent or trace water. Use anhydrous solvents and carefully select the base to minimize this side reaction.[3] |
Experimental Protocols
Protocol 1: Friedel-Crafts Synthesis of this compound
This protocol is a representative example and must be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Anhydrous Benzene (large excess)
-
Benzyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM, as solvent if needed)
-
1 M HCl (for quenching)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle evolved HCl gas.[1]
-
Catalyst Suspension: Charge the flask with anhydrous benzene (e.g., 10 equivalents) and cool it to 0 °C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (2.2 equivalents) to the stirred benzene.
-
Reactant Addition: Add benzyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress using TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM or ether.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to isolate the this compound isomer.
Protocol 2: Suzuki Coupling Synthesis of this compound
This protocol describes the coupling of 1,4-dibromobenzene with benzylboronic acid.
Materials:
-
1,4-Dibromobenzene
-
Benzylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
Anhydrous and degassed 1,4-Dioxane or Toluene/Water mixture
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: In a Schlenk flask, combine 1,4-dibromobenzene (1.0 eq), benzylboronic acid (2.2 eq), the palladium catalyst (e.g., 2 mol % Pd(OAc)₂), ligand (e.g., 4 mol % PPh₃), and base (e.g., 4.0 eq K₂CO₃).[10]
-
Degassing: Seal the flask, and thoroughly degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula.
-
Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or GC until the starting material is consumed (typically 8-24 hours).[10]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate or DCM.[10]
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: Friedel-Crafts synthesis and purification workflow.
Caption: Troubleshooting flowchart for low yield synthesis.
Caption: Competing reaction pathways in dibenzylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of polybenzyls by Suzuki Pd‐catalyzed crosscoupling of boronic acids and benzyl bromides: Model reactions and polyreactions | Semantic Scholar [semanticscholar.org]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Synthesis and structure of trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride and diacetate. Suzuki–Miyaura coupling of polybromoarenes with high catalytic turnover efficiencies [beilstein-journals.org]
Technical Support Center: Column Chromatography Purification of 1,4-Dibenzylbenzene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of 1,4-Dibenzylbenzene using column chromatography techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for the column chromatography of this compound?
A1: For the separation of non-polar aromatic hydrocarbons like this compound, silica gel is the most commonly used stationary phase.[1] Alumina can also be an effective alternative.[2][3] For more challenging separations, particularly from isomeric impurities, specialized stationary phases might be employed in techniques like HPLC. These can include phenyl-based or cholesterol-based stationary phases which offer good selectivity for positional isomers of aromatic compounds.[4]
Q2: How do I select an appropriate mobile phase (eluent) for the purification?
A2: The choice of mobile phase is critical and should be guided by Thin-Layer Chromatography (TLC) analysis before performing the column chromatography.[5] Since this compound is a non-polar compound, a non-polar solvent system is required.[6] Typically, a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent such as dichloromethane or ethyl acetate is used.[1][2] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on the TLC plate to ensure good separation on the column.[5]
Q3: How can I monitor the progress of the purification?
A3: The purification process is monitored by collecting fractions of the eluent and analyzing them using Thin-Layer Chromatography (TLC).[7] By spotting the collected fractions on a TLC plate alongside the crude mixture and a reference standard (if available), you can identify which fractions contain the purified this compound. Fractions containing the pure compound are then combined. For more quantitative analysis of purity, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[1]
Q4: My compound appears to be unstable on silica gel. What are my options?
A4: If you suspect your compound is degrading on the acidic surface of silica gel, you can use a deactivated stationary phase.[8] Silica gel can be deactivated by preparing a slurry with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[9] Alternatively, other neutral stationary phases like Florisil or alumina can be tested for the separation.[8]
Q5: Are there alternative purification methods to column chromatography for this compound?
A5: Besides standard column chromatography, preparative HPLC (pHPLC) can be used for high-resolution separation, especially for removing closely related isomers.[1] Normal-phase HPLC with a silica column and a non-polar mobile phase is generally effective for non-polar compounds.[1] For volatile and thermally stable compounds like this compound, preparative gas chromatography (pGC) can also be an excellent high-resolution purification method.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation | Incorrect Mobile Phase: The polarity of the eluent may be too high or too low. | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.[5] |
| Overloaded Column: Too much sample has been applied to the column relative to the amount of stationary phase. | As a general rule, use a silica gel to crude mixture ratio of at least 30:1 to 100:1 by weight for difficult separations.[10] | |
| Column Packed Improperly: Channels or cracks in the stationary phase lead to an uneven flow of the mobile phase. | Ensure the column is packed uniformly without any air bubbles or cracks. The "slurry method" is often reliable.[7] A layer of sand on top of the silica can prevent disturbance when adding solvent.[7] | |
| Compound Not Eluting | Mobile Phase Polarity is Too Low: The eluent is not strong enough to move the compound through the stationary phase. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[11] |
| Compound Decomposed on Column: The compound may be unstable on the stationary phase. | Test the compound's stability on silica using 2D TLC.[8] If it is unstable, consider using a deactivated stationary phase or an alternative like alumina.[8][9] | |
| Compound Elutes Too Quickly | Mobile Phase Polarity is Too High: The eluent is too strong, causing the compound to travel with the solvent front. | Decrease the polarity of the mobile phase. Use a solvent system that gives a lower Rf value on TLC. |
| Band Tailing | Inappropriate Solvent for Sample Application: The sample was dissolved in a solvent that is too polar for the mobile phase. | Dissolve the sample in the mobile phase itself or a less polar solvent. If solubility is an issue, consider the "dry loading" method.[7] |
| Acidic or Basic Nature of Compound: The compound may be interacting too strongly with the stationary phase. | For acidic compounds, add a small amount of acetic acid to the mobile phase. For basic compounds, add a small amount of triethylamine.[9] | |
| Low Product Recovery | Compound is Highly Diluted: The compound may have eluted but is too dilute to be detected in the fractions. | Try concentrating a few fractions where you expect the compound to be and re-analyze by TLC.[11] |
| Irreversible Adsorption: The compound may have irreversibly bound to the stationary phase. | This can happen if the compound is unstable on the column. Consider alternative purification methods or stationary phases. |
Data Presentation
Table 1: Recommended Stationary Phases for Aromatic Hydrocarbon Separation
| Stationary Phase | Type | Primary Use Case | Notes |
| Silica Gel (60 Å, 230-400 mesh) | Normal-Phase | General purpose purification of non-polar compounds like this compound.[1] | Most common and cost-effective option. |
| Alumina | Normal-Phase | Good for separating non-polar compounds; can be less acidic than silica.[2] | Available in acidic, neutral, and basic forms. |
| Phenyl-based Silica | Reverse-Phase/Normal-Phase | HPLC separation of aromatic compounds and positional isomers.[4] | Provides unique selectivity based on π-π interactions. |
Table 2: Suggested Mobile Phase Systems for Purifying this compound
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Dichloromethane | Low | Good starting point for separating non-polar aromatic hydrocarbons.[2] |
| Petroleum Ether / Ethyl Acetate | Low to Medium | A very common system; the ratio is adjusted to achieve the desired Rf value. |
| Cyclohexane / Ethyl Acetate | Low to Medium | An alternative to hexane-based systems.[12] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification of this compound
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude this compound mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., start with 98:2 Hexane:Ethyl Acetate and gradually increase polarity).
-
The optimal eluent system is one that gives the this compound spot an Rf value of approximately 0.2-0.4 and shows good separation from impurities.[5]
-
-
Column Preparation (Slurry Method):
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand.
-
In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a consistent slurry.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[7]
-
Add more mobile phase and allow it to drain until the solvent level reaches the top of the silica gel. Add another layer of sand on top to protect the silica bed.[7]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase.[7] Carefully add this solution to the top of the column using a pipette.
-
Dry Loading: If the crude product is not soluble in the mobile phase, dissolve it in a different, volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder.[7] Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
-
Apply gentle air pressure (if performing flash chromatography) to achieve a steady flow rate.
-
Begin collecting the eluent in numbered test tubes or flasks.
-
If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase during the run.[9]
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualization
Caption: Troubleshooting workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. cup.edu.cn [cup.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. reddit.com [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Purification [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Chromatography [chem.rochester.edu]
- 12. researchrepository.ucd.ie [researchrepository.ucd.ie]
Preventing byproduct formation in 1,4-Dibenzylbenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 1,4-dibenzylbenzene.
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of this compound, offering explanations and actionable solutions in a question-and-answer format.
Issue 1: Presence of Multiple Benzylated Products (Polyalkylation)
Question: My reaction is producing a mixture of mono-, di-, and even tri-benzylbenzenes instead of predominantly this compound. How can I minimize this polyalkylation?
Answer: Polyalkylation is a common side reaction in Friedel-Crafts alkylation. The initial benzylation of the benzene ring forms diphenylmethane. The benzyl group is an activating group, making the mono-substituted product more reactive than benzene itself. This increased reactivity promotes further benzylation, leading to the formation of dibenzylbenzenes and other polybenzylated byproducts.
Several strategies can be employed to suppress polyalkylation:
-
Use a Large Excess of Benzene: Increasing the molar ratio of benzene to the benzylating agent (e.g., benzyl chloride) statistically favors the reaction of the electrophile with the more abundant benzene molecules over the mono-substituted product.
-
Control Reaction Temperature: Lowering the reaction temperature generally reduces the rate of subsequent alkylation reactions more significantly than the initial reaction, thus improving selectivity for the desired product.
-
Optimize Catalyst and its Concentration: The choice and amount of Lewis acid catalyst can influence the extent of polyalkylation. Using a less active catalyst or a lower concentration of a strong catalyst can help to moderate the reaction rate and reduce polysubstitution.
-
Employ an Alternative Synthetic Route: The most effective method to completely avoid polyalkylation is to use a two-step acylation-reduction pathway. This involves the Friedel-Crafts acylation of benzene with terephthaloyl chloride to form 1,4-dibenzoylbenzene, followed by the reduction of the ketone groups to methylene groups. The acyl group is deactivating, which prevents further substitution on the aromatic ring.
Issue 2: Formation of Isomeric Byproducts (1,2- and 1,3-Dibenzylbenzene)
Question: My product mixture contains significant amounts of 1,2- (ortho) and 1,3- (meta) dibenzylbenzene isomers, making the purification of the desired 1,4- (para) isomer difficult. How can I improve the selectivity for the 1,4-isomer?
Answer: The formation of ortho and meta isomers is a common challenge in the dibenzylation of benzene. The initial benzyl group is an ortho, para-director, meaning it directs the second incoming benzyl group to these positions. Steric hindrance can partially favor the para position, but a mixture is often obtained.
To enhance the selectivity for this compound, consider the following approaches:
-
Shape-Selective Catalysis: Employing solid acid catalysts with specific pore structures, such as certain zeolites (e.g., ZSM-5, H-Beta), can promote the formation of the para isomer.[1] The constrained environment within the zeolite pores can sterically hinder the formation of the bulkier ortho isomer, thus favoring the more linear para product.[1][2][3]
-
Acylation-Reduction Pathway: As with preventing polyalkylation, the Friedel-Crafts acylation of benzene with terephthaloyl chloride is highly selective for the para-disubstitution product, 1,4-dibenzoylbenzene. Subsequent reduction yields the desired this compound with high isomeric purity.
-
Reaction Temperature: The isomer distribution can be temperature-dependent. In some Friedel-Crafts alkylations, lower temperatures may favor the para isomer due to kinetic control, while higher temperatures can lead to thermodynamic equilibrium, which may favor a different isomer distribution.
Issue 3: Low or No Product Yield
Question: My reaction is resulting in a very low yield of the desired product, or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a Friedel-Crafts reaction can stem from several factors related to reagents, catalysts, and reaction conditions.
-
Inactive Catalyst: Lewis acid catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are highly sensitive to moisture. Ensure that the catalyst is anhydrous and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.
-
Impure Reactants: The presence of water or other impurities in the benzene or benzylating agent can quench the catalyst and inhibit the reaction. Ensure all reactants and solvents are thoroughly dried before use.
-
Insufficient Reaction Temperature or Time: The reaction may require specific temperature conditions to proceed at a reasonable rate. Ensure the reaction is conducted at the appropriate temperature and for a sufficient duration. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
-
Inappropriate Stoichiometry: An incorrect ratio of reactants and catalyst can lead to poor yields. Carefully measure and control the stoichiometry as per the chosen protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize this compound with high purity?
A1: The most reliable method for obtaining high-purity this compound is the two-step Friedel-Crafts acylation followed by reduction . This pathway offers excellent control over both polysubstitution and isomer formation. The initial acylation of benzene with terephthaloyl chloride is highly selective for the 1,4-disubstituted product, 1,4-dibenzoylbenzene, because the first acyl group deactivates the ring towards further acylation. Subsequent reduction of the ketone functionalities to methylene groups yields this compound.
Q2: What are the common byproducts in the direct Friedel-Crafts benzylation of benzene?
A2: The primary byproducts in the direct benzylation of benzene to form dibenzylbenzene are:
-
Diphenylmethane: The mono-benzylated product.
-
1,2-Dibenzylbenzene (ortho isomer) and 1,3-Dibenzylbenzene (meta isomer): Isomeric forms of the desired product.
-
Polybenzylated benzenes: Products with more than two benzyl groups attached to the benzene ring.
-
Tarry products: High molecular weight polymers resulting from extensive side reactions.[4]
Q3: Can I use benzyl alcohol instead of benzyl chloride for the benzylation?
A3: Yes, benzyl alcohol can be used as a benzylating agent in the presence of a suitable Brønsted or Lewis acid catalyst.[2] However, the reaction may require different conditions (e.g., higher temperatures) and can generate water as a byproduct, which might affect the catalyst activity.
Q4: What are the advantages and disadvantages of the Clemmensen and Wolff-Kishner reductions for converting 1,4-dibenzoylbenzene to this compound?
A4: Both the Clemmensen and Wolff-Kishner reductions effectively reduce ketones to alkanes. The choice between them depends on the overall functionality of the molecule.
-
Clemmensen Reduction:
-
Reagents: Amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).[5]
-
Advantages: Effective for aryl ketones.
-
Disadvantages: Performed under strongly acidic conditions, which can be problematic for acid-sensitive substrates. The use of toxic mercury is another drawback.
-
-
Wolff-Kishner Reduction:
-
Reagents: Hydrazine (N₂H₄) and a strong base (e.g., KOH or NaOH) in a high-boiling solvent like ethylene glycol.[6][7]
-
Advantages: Conducted under strongly basic conditions, making it suitable for acid-sensitive molecules.
-
Disadvantages: Not suitable for base-sensitive substrates. High reaction temperatures are typically required.
-
Data Presentation
Table 1: Influence of Catalyst on Product Distribution in the Benzylation of Benzene with Benzyl Chloride (Illustrative Data)
| Catalyst | Benzene:Benzyl Chloride Ratio | Temperature (°C) | Diphenylmethane (%) | Dibenzylbenzene (o, m, p) (%) | Polybenzylated Products (%) | Reference (Analogous Reactions) |
| AlCl₃ | 10:1 | 25 | 45 | 40 | 15 | [3] |
| FeCl₃ | 15:1 | 80 | 70 | 25 | 5 | [3] |
| ZnCl₂ | 10:1 | 80 | 60 | 30 | 10 | [1] |
| H-Beta Zeolite | 10:1 | 120 | 85 | 15 (high para-selectivity) | <1 | [2][3] |
Note: The data presented is illustrative and based on analogous benzylation reactions. Actual yields and isomer distributions can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction
Step 1: Friedel-Crafts Acylation to form 1,4-Dibenzoylbenzene
-
Apparatus Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap for HCl gas, and a dropping funnel.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.2 eq) and a dry, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂). Cool the mixture in an ice bath.
-
Reactant Addition: Dissolve terephthaloyl chloride (1.0 eq) in the same dry solvent and add it to the dropping funnel. Add the terephthaloyl chloride solution dropwise to the stirred AlCl₃ suspension.
-
Benzene Addition: After the addition of terephthaloyl chloride is complete, add a large excess of dry benzene (e.g., 10 eq) dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash it with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 1,4-dibenzoylbenzene can be purified by recrystallization from a suitable solvent like ethanol or toluene to yield a white solid.
Step 2: Clemmensen Reduction of 1,4-Dibenzoylbenzene
-
Amalgamated Zinc Preparation: Prepare amalgamated zinc by stirring zinc dust with a dilute aqueous solution of mercuric chloride for a few minutes. Decant the aqueous solution and wash the zinc amalgam with water.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and 1,4-dibenzoylbenzene (1.0 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated HCl may be needed during the reaction.
-
Work-up: After the reaction is complete (monitor by TLC), cool the mixture and decant the aqueous layer. Extract the aqueous layer with a suitable organic solvent (e.g., toluene or diethyl ether).
-
Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer and remove the solvent to obtain crude this compound. Purify by recrystallization or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting guide for byproduct formation in this compound synthesis.
References
- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 2. Khan Academy [khanacademy.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1,4-Dibenzylbenzene: Friedel-Crafts Alkylation vs. Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diarylmethane scaffolds, such as 1,4-dibenzylbenzene, is a fundamental task in organic chemistry, with applications in materials science and the synthesis of complex pharmaceutical compounds. The choice of synthetic methodology can significantly impact yield, purity, and scalability. This guide provides an objective comparison of two common methods for synthesizing this compound: the classical Friedel-Crafts alkylation and the modern palladium-catalyzed Suzuki coupling. This analysis is supported by experimental data from analogous reactions to inform the selection of the most suitable method for a given research objective.
At a Glance: Friedel-Crafts vs. Suzuki Coupling
| Feature | Friedel-Crafts Alkylation | Suzuki Coupling |
| Starting Materials | Benzene, Benzyl Halide (e.g., Benzyl Chloride) | Benzyl Halide (e.g., Benzyl Bromide), 1,4-Phenylenediboronic Acid or its Ester |
| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) | Palladium Complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with a Ligand |
| Key Advantages | Inexpensive starting materials, straightforward procedure for simple arenes. | High selectivity for the desired product, milder reaction conditions, broad functional group tolerance. |
| Key Disadvantages | Prone to polyalkylation, potential for carbocation rearrangements, harsh reaction conditions, limited functional group tolerance. | More expensive starting materials and catalyst, requires anhydrous and oxygen-free conditions. |
| Typical Yield | Moderate, often compromised by side products. | Good to excellent. |
| Selectivity | Low, often yields a mixture of ortho, para, and polyalkylated products. | High, specifically forms the 1,4-disubstituted product. |
Friedel-Crafts Alkylation Approach
The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction.[1][2] In the context of this compound synthesis, this would typically involve a two-step process: the mono-benzylation of benzene followed by a second benzylation. However, this method is fraught with challenges, most notably polyalkylation.[3][4][5] The initial product, diphenylmethane, is more reactive than benzene itself, leading to the formation of undesired di- and poly-substituted isomers.[3]
A more direct approach would be the reaction of benzene with 1,4-bis(chloromethyl)benzene. However, this is also expected to be susceptible to polyalkylation and polymerization. A more controlled, albeit still challenging, method involves the benzylation of benzene with benzyl chloride to first form diphenylmethane, followed by a second Friedel-Crafts reaction to introduce the second benzyl group. Controlling the second addition to favor the para isomer is difficult.
Illustrative Reaction Scheme:
Step 1: Formation of Diphenylmethane C₆H₆ + C₆H₅CH₂Cl --(FeCl₃)--> C₆H₅CH₂C₆H₅ + HCl
Step 2: Formation of this compound (and isomers) C₆H₅CH₂C₆H₅ + C₆H₅CH₂Cl --(AlCl₃)--> C₆H₅CH₂C₆H₄CH₂C₆H₅ + HCl
Experimental Protocol (Adapted from analogous reactions)
Synthesis of Diphenylmethane (Illustrative First Step): To a stirred solution of a large excess of dry benzene (e.g., 10-20 equivalents) in a flask equipped with a reflux condenser and a dropping funnel, anhydrous ferric chloride (FeCl₃) (e.g., 0.1 equivalents) is added.[3] Benzyl chloride (1 equivalent) is then added dropwise at room temperature.[6] After the addition is complete, the mixture is stirred for a specified time (e.g., 15 minutes to 2 hours) at a controlled temperature (e.g., 323-353 K).[6] The reaction is then quenched by carefully adding ice-cold water. The organic layer is separated, washed with dilute HCl, water, and saturated sodium bicarbonate solution, and then dried over anhydrous magnesium sulfate. The excess benzene is removed by distillation, and the resulting diphenylmethane can be purified by vacuum distillation.
Quantitative Data (Based on Benzylation of Benzene with Benzyl Chloride)
| Parameter | Value | Reference |
| Catalyst | FeCl₃ | [6] |
| Reactant Ratio (Benzene:Benzyl Chloride) | Excess Benzene | [3] |
| Temperature | 353 K | [6] |
| Reaction Time | 15 min | [6] |
| Conversion of Benzyl Chloride | Complete | [6] |
| Selectivity to Diphenylmethane | 62% | [6] |
| Selectivity to Polybenzyl derivatives | 28% | [6] |
| Overall Yield of Diphenylmethane | 62% | [6] |
Note: The subsequent benzylation to form this compound would likely result in a mixture of isomers and a lower yield of the desired para product.
Suzuki Coupling Approach
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound.[7][8][9] For the synthesis of this compound, this would involve the reaction of a benzyl halide with 1,4-phenylenediboronic acid or its more stable pinacol ester derivative.[10][11] This method offers high selectivity for the formation of the desired 1,4-isomer, avoiding the polyalkylation issues inherent in the Friedel-Crafts approach.
Illustrative Reaction Scheme:
2 C₆H₅CH₂Br + (HO)₂BC₆H₄B(OH)₂ --(Pd Catalyst, Base)--> C₆H₅CH₂C₆H₄CH₂C₆H₅
Experimental Protocol (Generalized)
To a degassed mixture of a suitable solvent (e.g., DMF or THF/water) are added 1,4-phenylenediboronic acid or its bis(pinacol) ester (1 equivalent), benzyl bromide (2.2 equivalents), a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%), and a base (e.g., Cs₂CO₃, 3 equivalents).[8] The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 77-90 °C) for a period of time (e.g., 12-24 hours), with the progress monitored by TLC or GC-MS.[8] After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data (Typical for Suzuki Coupling of Benzyl Halides)
| Parameter | Value | Reference |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ | [8] |
| Ligand | dppf (in catalyst) | [8] |
| Base | Cs₂CO₃ | [8] |
| Solvent | THF/H₂O (10:1) or CPME/H₂O (10:1) | [8] |
| Temperature | 77-90 °C | [8] |
| Reaction Time | 12-24 h | (Typical) |
| Yield | Good to Excellent (typically >80%) | [8] |
Visualizing the Synthetic Pathways
To further elucidate the two synthetic strategies, the following diagrams illustrate the core reaction mechanisms and experimental workflows.
Caption: Mechanism of Friedel-Crafts Benzylation.
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts [mdpi.com]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chemimpex.com [chemimpex.com]
- 11. 1,4-Benzenediboronic acid bis(pinacol) ester 97 99770-93-1 [sigmaaldrich.com]
1,4-Dibenzylbenzene and Its Isomers: A Comparative Analysis for Researchers
A detailed examination of the structural isomers of dibenzylbenzene—1,4-dibenzylbenzene, 1,3-dibenzylbenzene, and 1,2-dibenzylbenzene—reveals distinct physical properties and synthetic pathways that influence their potential applications in materials science and drug development. This guide provides a comparative overview of these isomers, summarizing their key characteristics, outlining synthetic approaches, and highlighting areas where further research is needed to fully elucidate their comparative performance.
The arrangement of the two benzyl groups on the central benzene ring significantly impacts the physical properties of the dibenzylbenzene isomers. The para-substituted isomer, this compound, exhibits the highest melting point due to its symmetrical structure, which allows for more efficient packing in the crystal lattice. While comprehensive comparative data on their performance in specific applications remains limited in publicly available literature, the distinct properties of each isomer suggest they may offer unique advantages in different contexts.
Physicochemical Properties: A Tale of Three Isomers
| Property | This compound (para) | 1,3-Dibenzylbenzene (meta) | 1,2-Dibenzylbenzene (ortho) |
| Molecular Formula | C₂₀H₁₈ | C₂₀H₁₈ | C₂₀H₁₈ |
| Molecular Weight | 258.36 g/mol | 258.36 g/mol | 258.36 g/mol |
| Melting Point | 87.5 °C[1] | 59 °C[2] | Data not available |
| Boiling Point | ~336.61 °C (estimate)[1] | Data not available | Data not available |
| Density | ~1.0524 g/cm³ (estimate)[1] | 1.054 g/mL[2] | Data not available |
Synthesis and Separation: A Common Route with a Purification Challenge
The most common method for synthesizing dibenzylbenzene isomers is the Friedel-Crafts benzylation of benzene with benzyl chloride, typically using a Lewis acid catalyst such as aluminum chloride. This reaction, however, yields a mixture of the ortho, meta, and para isomers. The separation of these closely related isomers presents a significant challenge due to their similar physical properties.
Experimental Protocol: Friedel-Crafts Benzylation of Benzene
This protocol describes a general method for the synthesis of a mixture of dibenzylbenzene isomers. The subsequent separation of these isomers requires advanced purification techniques that must be optimized on a case-by-case basis.
Materials:
-
Benzene (anhydrous)
-
Benzyl chloride
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place anhydrous benzene and anhydrous aluminum chloride.
-
Cool the mixture in an ice bath.
-
Slowly add benzyl chloride from the dropping funnel to the stirred mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time to ensure complete reaction.
-
Cool the reaction mixture and quench it by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude mixture of dibenzylbenzene isomers.
Separation:
The separation of the isomer mixture is a critical and challenging step. Techniques such as fractional distillation under high vacuum or column chromatography using an appropriate stationary and mobile phase would be necessary to isolate the individual isomers. The development of an effective separation protocol would require careful optimization of these techniques.
Synthesis Workflow
Caption: Workflow for the synthesis and separation of dibenzylbenzene isomers.
Comparative Performance and Applications
While specific comparative studies on the performance of 1,2-, 1,3-, and this compound are scarce, their structural differences suggest they will exhibit distinct behaviors in various applications.
Potential Applications:
-
Polymers and Resins: The symmetrical 1,4-isomer could be a desirable monomer for creating linear, high-strength polymers. The less symmetrical isomers might be used to produce amorphous polymers with different mechanical and thermal properties.
-
Drug Development: The dibenzylbenzene core could serve as a scaffold for new therapeutic agents. The different substitution patterns of the isomers would lead to distinct three-dimensional structures, influencing their interaction with biological targets.
-
Liquid Organic Hydrogen Carriers (LOHCs): Research on related compounds like dibenzyltoluene suggests that the isomeric structure can influence hydrogen storage and release kinetics. A systematic comparison of the dibenzylbenzene isomers in this application is a promising area for future research.
The lack of direct comparative experimental data across various applications underscores the need for further investigation to fully understand the potential of each dibenzylbenzene isomer.
Logical Relationship of Isomer Properties and Applications
Caption: Relationship between isomer structure, properties, and potential applications.
References
A Comparative Guide to Experimental and Theoretical Spectral Data of 1,4-Dibenzylbenzene
For Researchers, Scientists, and Drug Development Professionals: An Objective Cross-Reference of Spectroscopic Data
This guide provides a comprehensive comparison of experimental and theoretical spectral data for the aromatic hydrocarbon 1,4-Dibenzylbenzene. By cross-referencing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, this document aims to serve as a valuable resource for the characterization and validation of this compound in research and development settings.
Executive Summary
This compound is a symmetrical aromatic compound with the chemical formula C₂₀H₁₈. Accurate spectral analysis is crucial for its identification and quality control. This guide presents a side-by-side comparison of experimentally obtained and theoretically predicted spectral data to aid in structural confirmation and analysis.
Data Presentation: A Comparative Analysis
The following tables summarize the experimental and theoretical spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Experimental ¹H NMR Data (CDCl₃, 400 MHz) [1] | Theoretical ¹H NMR Data (Predicted) |
| Chemical Shift (δ) ppm | Signal |
| 7.32-7.20 | multiplet |
| 7.13 | singlet |
| 2.97 | singlet |
Table 2: ¹³C NMR Spectral Data
| Experimental ¹³C NMR Data (CDCl₃) [1] | Theoretical ¹³C NMR Data (Predicted) |
| Chemical Shift (δ) ppm | Carbon |
| 141.17 | C (quaternary) |
| 138.81 | C (quaternary) |
| 128.95 | CH (aromatic) |
| 128.88 | CH (aromatic) |
| 128.41 | CH (aromatic) |
| 125.99 | CH (aromatic) |
| 41.49 | CH₂ (methylene) |
Table 3: Infrared (IR) Spectral Data
| Experimental IR Data (Vapor Phase) | Theoretical IR Data (Computed) |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3030 | Aromatic C-H Stretch |
| ~2920 | Aliphatic C-H Stretch |
| ~1600, 1500, 1450 | Aromatic C=C Bending |
| ~800 | p-Disubstituted Benzene C-H Bend |
Table 4: Mass Spectrometry (MS) Data
| Experimental MS Data (GC-MS) [2] | Theoretical MS Data (Predicted Fragmentation) |
| m/z | Relative Intensity |
| 258 | High |
| 167 | High |
| 91 | Moderate |
Experimental Protocols
The following are generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.
-
Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency. For ¹³C NMR, it is tuned to the carbon-13 frequency. Standard pulse sequences are used to acquire the spectra.
-
Data Processing : The raw data (Free Induction Decay) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of this compound can be mixed with potassium bromide (KBr) and pressed into a pellet, or a thin film can be cast from a solution onto an IR-transparent window. For vapor phase analysis, the sample is heated to produce a vapor in the light path.
-
Data Acquisition : The prepared sample is placed in the IR spectrometer. A beam of infrared light is passed through the sample, and the absorbance at different wavenumbers is measured.
-
Data Processing : The resulting interferogram is Fourier transformed to obtain the IR spectrum, which is a plot of absorbance or transmittance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds like this compound.
-
Ionization : In the ion source, the sample molecules are ionized, typically by electron impact (EI). This process also causes fragmentation of the molecules.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization of the Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing experimental and theoretical spectral data for the structural elucidation of a compound like this compound.
This guide demonstrates a strong correlation between the experimental and theoretical spectral data for this compound, providing a high degree of confidence in its structural assignment. The presented data and protocols offer a robust framework for the analytical validation of this and similar aromatic compounds.
References
A Comparative Analysis of 1,4-Dibenzylbenzene and Its Analogs in Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1,4-dibenzylbenzene and its analogs, focusing on their performance in specialized applications such as organic light-emitting diodes (OLEDs), liquid crystals, and organic scintillators. The information is intended to assist researchers in material selection and experimental design by presenting available data, outlining key experimental protocols, and illustrating relevant workflows and molecular structures.
Overview of this compound and Its Analogs
This compound is an aromatic hydrocarbon with a central benzene ring substituted with two benzyl groups at the para positions.[1][2] Its molecular formula is C20H18.[2] This symmetrical structure serves as a core for a wide range of analogs where the nature of the central aromatic core, the bridging groups, and the terminal phenyl groups can be modified to tune the material's properties for specific applications. Key analogs include stilbene derivatives for OLEDs and phenylethynyl-substituted benzenes for liquid crystals. While this compound itself is a stable organic compound, its primary utility in advanced materials science is often as a foundational structure for more complex derivatives.[3]
Application in Liquid Crystals: A Focus on 1,4-Bis(phenylethynyl)benzene (BPEB) Derivatives
Derivatives of 1,4-bis(phenylethynyl)benzene (BPEBs) are of significant interest in the field of liquid crystals (LCs) due to their rigid, rod-like structure which is conducive to forming mesophases.[4][5] These materials are crucial components in liquid crystal displays (LCDs), particularly for achieving fast response times in blue phase liquid crystals (BPLCs).[4][6] The thermal properties, such as melting point (mp) and clearing point (cp), and the dielectric anisotropy (Δε) are critical parameters that are finely tuned by modifying the substituents on the terminal phenyl rings.[4][6]
Comparative Performance Data of BPEB Analogs
The following table summarizes the thermal properties of various BPEB derivatives, demonstrating the influence of different terminal and side substituents on their liquid crystalline behavior.
| Compound ID | R1 | R2 | R3 | R4 | mp (°C) | cp (°C) | ΔH (J/g) | Reference |
| 1 | C2H5 | H | H | H | 148.9 | 244.1 | 114.7 | [4] |
| 2 | C3H7 | H | H | H | 134.4 | 224.9 | 97.4 | [4] |
| 3 | C4H9 | H | H | H | 117.8 | 259.9 | 86.6 | [4] |
| 4 | C5H11 | H | H | H | 116.8 | 262.1 | 91.8 | [4] |
| 8 | C3H7 | H | F | F | 119.2 | 163.5 | 86.8 | [4] |
| 9 | C3H7 | F | F | H | 129.5 | 171.7 | 93.4 | [4] |
| 14 | C4H9 | H | F | F | 107.0 | 71.4 (N-Cr) | 59.1 | [4] |
| 15 | C4H9 | F | F | H | 114.3 | 162.1 | 86.2 | [4] |
| 20 | C5H11 | H | F | F | 106.3 | 149.2 | 76.0 | [4] |
| 21 | C5H11 | F | F | H | 110.1 | 158.6 | 82.3 | [4] |
Note: cp refers to the clearing point (nematic to isotropic transition) unless otherwise specified. N-Cr refers to the nematic to crystal transition upon cooling.
Experimental Protocols
Synthesis of 1,4-Bis(phenylethynyl)benzene (BPEB) Derivatives [4][7]
A typical synthesis for BPEB derivatives involves a Sonogashira cross-coupling reaction. The general procedure is as follows:
-
Reaction Setup: A mixture of an appropriate di-iodobenzene derivative, a terminal alkyne, Pd(PPh3)2Cl2, CuI, and a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield the desired BPEB derivative.
-
Characterization: The final products are characterized by 1H-NMR and 13C-NMR spectroscopy to confirm their structure and purity.
Characterization of Liquid Crystal Properties [8][9]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures (melting and clearing points) and associated enthalpy changes. A small sample of the material is heated and cooled at a controlled rate (e.g., 10 °C/min) in a DSC instrument. The heat flow to or from the sample is measured as a function of temperature, and the phase transitions appear as peaks or changes in the baseline of the thermogram.
-
Polarized Optical Microscopy (POM): POM is used to identify the different liquid crystal phases (e.g., nematic, smectic) by observing their characteristic textures. The sample is placed on a temperature-controlled hot stage between two crossed polarizers of a microscope. As the temperature is varied, the changes in the observed texture are recorded.
Workflow and Diagrams
Caption: Synthetic workflow for 1,4-Bis(phenylethynyl)benzene (BPEB) derivatives.
Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, derivatives of this compound can be utilized as host materials in the emissive layer, particularly for blue phosphorescent OLEDs (PHOLEDs).[10][11] An ideal host material should possess a high triplet energy to confine the excitons on the dopant (emitter) molecule, good charge transport properties, and high thermal and morphological stability.[10]
Key Performance Metrics for OLED Host Materials
| Property | Desired Characteristic | Rationale |
| Triplet Energy (T1) | High (> T1 of dopant) | Prevents energy back-transfer from the dopant to the host, ensuring efficient emission from the dopant. |
| HOMO/LUMO Levels | Aligned with adjacent layers | Facilitates efficient injection of holes and electrons into the emissive layer, leading to lower driving voltages. |
| Charge Transport | Balanced (ambipolar) | Ensures that both electrons and holes reach the recombination zone, leading to higher efficiency. |
| Glass Transition Temp. (Tg) | High | Provides morphological stability to the thin films during device operation, enhancing device lifetime. |
| Photoluminescence Quantum Yield (PLQY) | High | Indicates efficient radiative decay, contributing to higher device efficiency. |
Experimental Protocols
-
Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: The organic layers (hole injection layer, hole transport layer, emissive layer, electron transport layer, and electron injection layer) are deposited sequentially onto the ITO substrate via high-vacuum thermal evaporation. The emissive layer is typically co-evaporated from a host material and a dopant.
-
Cathode Deposition: A metal cathode (e.g., LiF/Al) is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers and the reactive cathode from moisture and oxygen.
OLED Characterization [15]
-
Current-Voltage-Luminance (I-V-L) Characteristics: The device is driven by a source meter, and the current density and luminance are measured as a function of the applied voltage. This allows for the determination of the turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
Electroluminescence (EL) Spectrum: The emitted light from the device is collected by a spectrometer to determine the emission peak wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
Workflow and Diagrams
References
- 1. This compound | C20H18 | CID 236047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. ep2-bayreuth.de [ep2-bayreuth.de]
- 11. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 12. repository.rit.edu [repository.rit.edu]
- 13. Fabrication and characterization of OLEDs [bio-protocol.org]
- 14. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 15. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
Analysis of 1,4-Dibenzylbenzene crystal structure and comparison with similar compounds
A detailed examination of the solid-state arrangement of 1,4-dibenzylbenzene reveals distinct structural features when compared to its ortho and meta isomers, as well as other structurally related compounds. This guide provides a comparative analysis of their crystal structures, supported by experimental and computational data, offering valuable insights for researchers in materials science and drug development.
The spatial arrangement of molecules in a crystal lattice, known as the crystal structure, profoundly influences the physical and chemical properties of a compound. For aromatic compounds like dibenzylbenzene, the orientation of the phenyl rings and the overall molecular packing dictate properties such as melting point, solubility, and even biological activity. This report focuses on the crystal structure of this compound and draws comparisons with its isomers, 1,2-dibenzylbenzene and 1,3-dibenzylbenzene, and other similar molecules.
Crystallographic Data Comparison
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The molecule crystallizes in the orthorhombic space group Pbca and resides on a crystallographic inversion center. This high symmetry imposes a specific conformation where the two benzyl groups are positioned anti-parallel to each other. A key feature of its structure is the significant twist between the central benzene ring and the peripheral phenyl rings, with a dihedral angle of 88.39(11)°.
Due to the absence of experimental data for the ortho and meta isomers of dibenzylbenzene, computational methods are often employed to predict their stable crystal structures. These predictions can provide valuable information on their likely packing motifs and conformational preferences.
Below is a table summarizing the available crystallographic data for this compound and related compounds.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Dihedral Angle (°) | CCDC Number |
| This compound | C₂₀H₁₈ | Orthorhombic | Pbca | 10.090(2) | 7.8736(17) | 18.379(4) | 90 | 90 | 90 | 4 | 88.39(11) | 657680[1] |
| 1,2-Diphenylbenzene | C₁₈H₁₄ | Orthorhombic | P2₁2₁2₁ | 18.6 | 6.05 | 11.8 | 90 | 90 | 90 | 4 | - | - |
Experimental Protocols
The determination of crystal structures for organic compounds like dibenzylbenzenes relies on single-crystal X-ray diffraction. The general experimental workflow is as follows:
-
Crystal Growth: High-quality single crystals are paramount for successful structure determination. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent, or by slow cooling of a hot, saturated solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is followed by a refinement process to optimize the atomic coordinates and other crystallographic parameters.
Logical Relationship of Compared Compounds
The following diagram illustrates the relationship between this compound and the other compounds discussed in this guide.
Caption: Comparative analysis of dibenzylbenzene isomers.
Conclusion
The crystal structure of this compound is well-characterized, revealing a highly symmetric packing arrangement dictated by its molecular geometry. The lack of experimental data for its ortho and meta isomers highlights a gap in our understanding of how the substitution pattern influences the solid-state properties of these seemingly simple molecules. Further experimental and computational studies on 1,2- and 1,3-dibenzylbenzene are necessary to provide a complete comparative analysis. This knowledge is crucial for the rational design of new materials and pharmaceuticals where crystal packing plays a critical role.
References
A Comparative Guide to the Cost-Effectiveness of 1,4-Dibenzylbenzene Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the common synthetic routes to 1,4-dibenzylbenzene, a valuable building block in the synthesis of various organic materials and potential pharmaceutical intermediates. We will objectively compare the cost-effectiveness of established methods, primarily focusing on Friedel-Crafts alkylation and Suzuki-Miyaura coupling reactions. The analysis is supported by a compilation of experimental data, detailed methodologies, and a clear visualization of the synthetic pathways to aid in selecting the most suitable route for your research and development needs.
At a Glance: Comparison of Synthesis Routes
| Route | Reactants | Catalyst | Typical Yield | Key Advantages | Key Disadvantages |
| Friedel-Crafts Route 1 | Benzene (B151609), 1,4-Bis(chloromethyl)benzene (B146612) | Lewis Acid (e.g., AlCl₃, FeCl₃) | Moderate to High | Low-cost starting materials, straightforward procedure. | Polyalkylation byproducts, harsh reaction conditions, catalyst waste. |
| Friedel-Crafts Route 2 | Diphenylmethane (B89790), Benzyl (B1604629) Chloride | Lewis Acid (e.g., AlCl₃, FeCl₃) | Moderate to High | Readily available starting materials. | Potential for isomer formation, catalyst waste. |
| Suzuki-Miyaura Coupling | Benzyl Bromide, 1,4-Phenylenediboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | High | High selectivity, mild reaction conditions, broad functional group tolerance. | Higher cost of catalyst and boronic acid, requires inert atmosphere. |
Cost-Effectiveness Analysis
The following table provides an estimated cost comparison for the synthesis of this compound via the different routes. Prices are based on commercially available reagent-grade chemicals from various suppliers and are subject to change.
| Component | Friedel-Crafts Route 1 | Friedel-Crafts Route 2 | Suzuki-Miyaura Coupling |
| Starting Material 1 | Benzene (~$20/L) | Diphenylmethane (~$92/kg)[1] | Benzyl Bromide (~$45/100g) |
| Starting Material 2 | 1,4-Bis(chloromethyl)benzene (~$40/500g) | Benzyl Chloride (~$35/kg)[1][2] | 1,4-Phenylenediboronic Acid (~$74/25g)[2] |
| Catalyst | AlCl₃ (~$99/100g)[3] or FeCl₃ | AlCl₃ (~$99/100g)[3] or FeCl₃ | Pd(PPh₃)₄ (~ |
| Solvent | Excess Benzene | Dichloromethane | Toluene/Ethanol/Water |
| Estimated Reagent Cost per Mole of Product (assuming ~70-80% yield) | Low | Low to Moderate | High |
Experimental Protocols
Friedel-Crafts Alkylation: Route 1 (Benzene and 1,4-Bis(chloromethyl)benzene)
This method involves the direct benzylation of benzene using 1,4-bis(chloromethyl)benzene in the presence of a Lewis acid catalyst.
Procedure:
-
To a stirred solution of a large excess of dry benzene, cooled in an ice bath, add anhydrous aluminum chloride (AlCl₃) portion-wise.
-
Slowly add a solution of 1,4-bis(chloromethyl)benzene in dry benzene to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
The reaction is then quenched by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.
Friedel-Crafts Alkylation: Route 2 (Diphenylmethane and Benzyl Chloride)
This route utilizes diphenylmethane as the aromatic substrate, which is then benzylated using benzyl chloride.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of diphenylmethane and a suitable solvent (e.g., dichloromethane) is prepared.
-
The flask is cooled in an ice bath, and anhydrous ferric chloride (FeCl₃) is added as the catalyst.
-
Benzyl chloride is added dropwise to the stirred mixture.
-
After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified time to ensure completion.
-
The workup procedure is similar to Route 1, involving quenching with acidic water, extraction, washing, drying, and purification of the final product.
Suzuki-Miyaura Coupling
This modern cross-coupling method offers a highly selective route to this compound.
Procedure:
-
To a Schlenk flask, add 1,4-phenylenediboronic acid, benzyl bromide, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base (e.g., potassium carbonate).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent mixture of toluene, ethanol, and water is added via syringe.
-
The reaction mixture is heated to reflux (typically around 80-90°C) and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is then purified by column chromatography to afford pure this compound.[5][6]
Visualization of Synthetic Pathways
Caption: Comparative workflow for the synthesis of this compound.
Conclusion
The choice of the optimal synthesis route for this compound is a trade-off between cost, efficiency, and experimental constraints.
-
Friedel-Crafts alkylation routes offer a significant cost advantage due to the inexpensiveness of the starting materials and catalysts. However, these methods are often plagued by the formation of polyalkylation byproducts, which can complicate purification and lower the overall yield of the desired product. The use of harsh and corrosive Lewis acids also presents environmental and handling challenges.
-
The Suzuki-Miyaura coupling , on the other hand, provides a highly selective and efficient route with milder reaction conditions and greater functional group tolerance. This method typically results in higher yields of the pure product, simplifying the purification process. The main drawback of the Suzuki coupling is the significantly higher cost of the palladium catalyst and the boronic acid reagent.
For large-scale industrial production where cost is a primary driver, optimizing the Friedel-Crafts reaction to minimize byproducts may be the most viable option. For laboratory-scale synthesis, especially in the context of drug discovery and development where high purity and yield are paramount, the Suzuki-Miyaura coupling is often the preferred method despite its higher initial reagent cost. The ease of purification and predictability of the reaction can lead to overall time and resource savings.
References
- 1. Benzyl bromide, 99% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl bromide, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. US4251675A - Preparation of diphenylmethane - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl bromide [oakwoodchemical.com]
Safety Operating Guide
Personal protective equipment for handling 1,4-Dibenzylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1,4-Dibenzylbenzene (CAS No. 793-23-7). Given the limited availability of a comprehensive Safety Data Sheet (SDS), this information is based on available data and best practices for handling structurally similar aromatic hydrocarbons. A thorough risk assessment should be conducted before commencing any work.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not extensively documented, it is prudent to treat it as a hazardous substance due to its aromatic hydrocarbon nature. It is classified as very toxic to aquatic life with long-lasting effects.[1]
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Material/Standard |
| Hands | Chemical-resistant gloves. | While specific breakthrough times for this compound are not available, gloves made of Viton™, Polyvinyl Alcohol (PVA), or multi-layered materials like Viton/Butyl are recommended for handling aromatic hydrocarbons.[2][3] Nitrile gloves may offer limited protection for short-duration tasks, but their effectiveness should be verified.[2][3] |
| Eyes | Safety glasses with side shields or chemical splash goggles. | Must conform to EN166 or ANSI Z87.1 standards. |
| Body | Laboratory coat. | Standard cotton or flame-resistant material. |
| Respiratory | Use in a well-ventilated area or chemical fume hood is essential. | For situations where ventilation is inadequate or dust/aerosols may be generated, a respirator with an organic vapor cartridge (Type A) is recommended.[4][5] |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Ensure an eyewash station and safety shower are readily accessible in the work area.[2]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the chemical fume hood, ensuring it is clean and uncluttered.
-
Weighing and Transfer: When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure. Use appropriate tools (e.g., spatula) to transfer the solid, minimizing the generation of dust.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]
-
Keep away from strong oxidizing agents.[6]
-
Do not store with incompatible materials.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Designate a specific, clearly labeled hazardous waste container for all this compound waste, including contaminated PPE, weighing paper, and absorbent materials from spills.[7]
-
Container Management: Use only approved, chemically resistant containers for waste collection.[7] Ensure containers are tightly sealed when not in use to prevent the release of vapors.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Aquatic Toxin").
-
Storage of Waste: Store the hazardous waste container in a designated, secure area, away from general laboratory traffic and incompatible materials.[7]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7]
Experimental Protocols Cited
While no specific experimental protocols for this compound were cited in the safety-focused search, a general protocol for glove selection is recommended:
Glove Permeation Breakthrough Time Test:
-
Apply a small, known quantity of the chemical to the outer surface of the glove material.
-
Periodically test the inner surface of the glove for the presence of the chemical using a suitable analytical technique (e.g., gas chromatography).
-
The time taken for the chemical to be detected on the inner surface is the breakthrough time. Gloves should be changed well before this time is reached.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
